1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Description
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Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXWMYDMGGSQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Executive Summary
In modern drug discovery, the strategic selection of molecular building blocks dictates both the synthetic tractability and the pharmacokinetic viability of the resulting library. 1-(4-Bromophenylsulfonyl)-4-methylpiperidine (CAS: 333345-62-3) represents a highly privileged intermediate. By combining a rigid, metabolically stable sulfonamide linker with a lipophilic 4-methylpiperidine moiety and a synthetically versatile para-bromo handle, this compound serves as an ideal scaffold for generating diverse, central nervous system (CNS)-penetrant, and G-protein-coupled receptor (GPCR)-targeted therapeutics.
This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating protocol for its derivatization via transition-metal catalysis.
Structural Rationale & Pharmacophore Utility
As a Senior Application Scientist, I evaluate building blocks not just for their reactivity, but for their contribution to the final drug's target product profile (TPP). The architecture of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is highly deliberate:
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4-Methylpiperidine Moiety: The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry. The addition of the 4-methyl group increases the steric bulk and lipophilicity (LogP), allowing the molecule to optimally occupy deep, hydrophobic binding pockets in target proteins.
-
Sulfonamide Linker (-SO₂N-): Unlike amide bonds, sulfonamides are highly resistant to enzymatic hydrolysis (e.g., by proteases or amidases). The strong dipole moment of the sulfonyl group provides two potent hydrogen bond acceptors, while the geometry restricts the conformational flexibility of the molecule, reducing the entropic penalty upon target binding.
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Para-Bromo Substitution: The bromine atom is the critical synthetic handle. Positioned para to the strongly electron-withdrawing sulfonyl group, the C-Br bond is highly activated toward oxidative addition, making it an exceptional substrate for palladium-catalyzed cross-coupling reactions [2].
Physicochemical Properties & ADME Implications
Understanding the physicochemical properties of this intermediate is crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of its downstream derivatives. The data below synthesizes structural analysis with computed values derived from close structural analogs [1] [3].
| Property | Value | Analytical Method / Source |
| CAS Registry Number | 333345-62-3 | Chemical Registry [3] |
| Molecular Formula | C12H16BrNO2S | High-Resolution Mass Spectrometry |
| Molecular Weight | 318.23 g/mol | Calculated Exact Mass |
| Topological Polar Surface Area | 42.5 Ų | Computed (PubChem Standard) [1] |
| Partition Coefficient (LogP) | ~3.2 | Computed Estimate (Octanol/Water) [1] |
| Hydrogen Bond Donors (HBD) | 0 | Structural Analysis |
| Hydrogen Bond Acceptors (HBA) | 2 | Structural Analysis (Sulfonyl Oxygens) |
| Rotatable Bonds | 2 | Structural Analysis (Ar-S, S-N) |
ADME Causality: With a TPSA of 42.5 Ų, zero hydrogen bond donors, and a LogP of ~3.2, this scaffold sits perfectly within Lipinski's Rule of Five. When coupled with a small-to-medium aryl or heteroaryl group, the final compound is highly likely to maintain excellent membrane permeability and oral bioavailability, making it particularly suitable for CNS targets where crossing the blood-brain barrier (BBB) is required.
Mechanistic Insights: Palladium-Catalyzed Cross-Coupling
The primary utility of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine lies in its capacity for late-stage diversification. The Suzuki-Miyaura cross-coupling is the most reliable method for functionalizing this scaffold [2].
Mechanistic Causality: The electron-withdrawing nature of the sulfonyl group pulls electron density away from the phenyl ring. This polarization significantly lowers the activation energy required for the Pd(0) catalyst to insert itself into the C-Br bond (Oxidative Addition), ensuring rapid and high-yielding conversion compared to unactivated aryl bromides.
Figure 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for the brominated substrate.
Standard Operating Procedure: Self-Validating Suzuki-Miyaura Derivatization
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes the underlying causality and expected observable metrics to confirm success in real-time.
Step 1: Reagent Preparation and Degassing
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Action: In an oven-dried Schlenk flask, combine 1-(4-Bromophenylsulfonyl)-4-methylpiperidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv). Suspend in a 4:1 mixture of Toluene/Ethanol. Degas the mixture via three freeze-pump-thaw cycles.
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Causality: Oxygen is highly detrimental to the catalytic cycle; it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Degassing ensures the longevity of the catalyst. Ethanol is included to increase the solubility of the boronic acid and the base, facilitating the biphasic transmetalation step.
Step 2: Catalyst Activation & Oxidative Addition
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Action: Backfill the flask with Argon. Add 5 mol% Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Heat the mixture to 80°C.
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Causality: Heat promotes the dissociation of two phosphine ligands from the 18-electron Pd(PPh₃)₄ complex, generating the highly reactive 14-electron Pd(0) species. This species immediately undergoes oxidative addition into the activated C-Br bond of our substrate.
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Validation Check: Within 15-30 minutes of heating, the reaction mixture will transition from a pale yellow suspension to a darker, homogeneous yellow/brown solution. This color shift is the visual confirmation of active Pd(II) complex formation.
Step 3: Transmetalation and Reductive Elimination
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Action: Maintain heating at 80°C for 4-6 hours under vigorous stirring.
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Causality: The carbonate base coordinates to the boronic acid, forming a reactive boronate complex that transfers its aryl group to the Pd(II) center (Transmetalation). Subsequent reductive elimination forces the two aryl groups together, forming the new C-C bond and expelling the functionalized product while regenerating the Pd(0) catalyst.
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Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting bromide (Rf ~ 0.6) should completely disappear, replaced by a new, UV-active product spot (typically Rf ~ 0.4 - 0.5, depending on the boronic acid used).
Step 4: Workup and Purification
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Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
-
Causality: The aqueous wash removes the inorganic salts (K₂CO₃, KBr) and residual boronic acid byproducts. The organic extraction isolates the highly lipophilic sulfonamide product.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11359032, 4-Bromo-1-tosylpiperidine." PubChem, [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis." Angewandte Chemie International Edition, 2005. [Link]
1-(4-Bromophenylsulfonyl)-4-methylpiperidine: Chemical Structure, Molecular Weight, and Synthesis Workflows in Drug Discovery
Introduction & Core Directives
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream drug development. 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a highly versatile sulfonamide scaffold frequently utilized in the synthesis of novel therapeutics. The sulfonamide functional group serves as a robust bioisostere for amides, offering enhanced metabolic stability, increased membrane permeability, and resistance to enzymatic degradation (1[1]).
This technical whitepaper provides an in-depth analysis of its structural properties, molecular weight calculations, and a self-validating experimental protocol for its synthesis, grounded in recent oncological drug development workflows (2[2]).
Structural & Physicochemical Profiling
Understanding the exact physicochemical properties of a building block is the first step in rational drug design.
Quantitative Chemical Identifiers
The following table summarizes the core quantitative data for 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, providing the essential metrics required for stoichiometric calculations and analytical validation (3[3]):
| Property | Value |
| Chemical Name | 1-(4-Bromophenylsulfonyl)-4-methylpiperidine |
| CAS Number | 333345-62-3 |
| Molecular Formula | C12H16BrNO2S |
| Molecular Weight | 318.23 g/mol |
| MDL Number | MFCD01215103 |
| SMILES String | CC1CCN(CC1)S(=O)(=O)c1ccc(cc1)Br |
Structural Decomposition & Causality
The molecular weight of 318.23 g/mol is derived from the precise assembly of three functional domains, each serving a distinct mechanistic purpose in downstream applications:
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4-Methylpiperidine Ring: Confers essential lipophilicity and basicity. The methyl group introduces steric bulk, which can dictate the conformational orientation of the molecule when binding to target protein pockets.
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Sulfonyl Linker (-SO2-): Acts as a rigid, tetrahedral hydrogen-bond acceptor. Unlike planar amides, the sulfonamide geometry projects oxygen atoms into distinct spatial vectors, allowing for unique interactions with kinase or receptor active sites (1[1]).
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4-Bromophenyl Moiety: The bromine atom is an excellent leaving group and acts as a critical synthetic handle. It enables palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings) to rapidly expand the molecular scaffold (2[2]).
Caption: Structural decomposition of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine.
Synthesis Protocol: A Self-Validating System
The synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine relies on the nucleophilic attack of the secondary amine (4-methylpiperidine) on the highly electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The following protocol is adapted from the validated synthesis of the colon cancer therapeutic PSP205 (2[2]).
Step-by-Step Methodology
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Reagent Assembly: To a rigorously dried round-bottom flask, add 4-methylpiperidine (400 mg, 4.0 mmol) and triethylamine (Et3N) (1.2 mL, 8.0 mmol) in 25 mL of anhydrous dichloromethane (DCM).
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Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 4-bromobenzenesulfonyl chloride (1.0 g, 4.0 mmol) portion-wise to control the exothermic nature of the reaction.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4 hours.
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Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes/Ethyl Acetate solvent system). The complete disappearance of the UV-active sulfonyl chloride spot confirms reaction completion.
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Workup & Extraction: Quench the reaction with distilled water. Extract the organic layer with DCM (2 × 25 mL). Wash the combined organic layers with brine (saturated NaCl) to remove residual aqueous impurities.
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Purification: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pure sulfonamide product.
Causality Behind Experimental Choices
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Why Triethylamine (Et3N)? The sulfonylation reaction generates hydrochloric acid (HCl) as a byproduct. Et3N acts as an acid scavenger, preventing the protonation of the 4-methylpiperidine nucleophile, which would otherwise deactivate the amine and halt the reaction (4[4]).
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Why Anhydrous DCM? DCM is an aprotic, non-nucleophilic solvent that dissolves both reagents effectively. Anhydrous conditions are critical because sulfonyl chlorides are highly moisture-sensitive and will hydrolyze into unreactive sulfonic acids in the presence of trace water (4[4]).
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Why Room Temperature? Sulfonyl chlorides are highly reactive electrophiles. Elevated temperatures are unnecessary and increase the risk of side reactions, such as di-sulfonylation or solvent degradation (5[5]).
Caption: Step-by-step synthetic workflow for 1-(4-Bromophenylsulfonyl)-4-methylpiperidine.
Downstream Applications: The PSP205 Case Study
The true value of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine lies in its role as an advanced intermediate. A prime example is its utilization in the synthesis of PSP205 , a novel phenyl sulfonyl piperidine derivative that induces apoptotic cell death in colon cancer (2[2]).
In this drug development workflow, the 4-bromophenyl moiety undergoes a Pd2(dba)3-catalyzed Buchwald–Hartwig type coupling with benzyl mercaptan. Subsequent oxidative chlorination and amination yield the final PSP205 molecule (2[2]). Biologically, PSP205 acts by downregulating the COPI coat complex subunit beta 2 (COPB2), disrupting vesicle trafficking, and triggering severe endoplasmic reticulum (ER) stress. This cascade ultimately forces colon cancer cells into prolonged autophagy and apoptosis (6[6]).
Caption: Utilization of the compound in synthesizing PSP205 and its apoptotic pathway.
References
- PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking - ACS Pharmacology & Transl
- Application Notes and Protocols for the Synthesis of Sulfonamides
- Product Index: 1-(4-bromophenylsulfonyl)-4-methylpiperidine - AA Blocks
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem
- Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - Academia.edu
- PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Medi
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aablocks.com [aablocks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academia.edu [academia.edu]
- 6. PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine: A Comprehensive NMR Analysis Guide
Introduction & Mechanistic Context
1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a highly versatile pharmacophore in medicinal chemistry. The sulfonamide linkage combined with the functionalized piperidine ring serves as a structural backbone for a variety of novel therapeutics. Recent drug development efforts have utilized this exact scaffold to design [1], compounds with [2], and treatments for [3].
Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream Structure-Activity Relationship (SAR) optimization. The sulfonamide group (-SO₂N-) imposes distinct electronic and steric constraints. The electron-withdrawing nature of the sulfonyl moiety heavily deshields the adjacent aromatic protons. Meanwhile, the 4-methyl group locks the piperidine ring into a highly favored chair conformation (with the methyl group occupying the equatorial position to minimize 1,3-diaxial steric clashes). This conformational rigidity dictates the chemical shifts and spin-spin coupling constants ( J -values) observed in the aliphatic region.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility of the spectral data, the sample preparation and acquisition workflow must function as a self-validating system. Every step below includes a built-in checkpoint to confirm data integrity before proceeding.
Step-by-Step Methodology: Sample Preparation and Acquisition
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Sample Purity Check: Prior to NMR analysis, validate that the synthesized 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is >95% pure via HPLC and dried under high vacuum for 12 hours.
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Causality: Residual solvents (e.g., ethyl acetate, dichloromethane) or unreacted starting materials will overlap with critical aliphatic or aromatic signals, compromising integration accuracy.
-
-
Solvent Selection: Utilize deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ provides a non-polar environment that perfectly mimics the lipophilicity of the sulfonamide, yielding sharp, well-resolved resonance lines. TMS serves as the internal standard (0.00 ppm) for precise chemical shift referencing.
-
-
Sample Dissolution: Weigh exactly 15 mg of the compound for ¹H NMR and 50 mg for ¹³C NMR into clean vials. Add 0.6 mL of CDCl₃ to each.
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Causality: ¹³C has a low natural abundance (1.1%) and a low gyromagnetic ratio. The higher concentration ensures an adequate signal-to-noise (S/N) ratio without requiring an impractical number of scans.
-
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Filtration & Transfer: Pass the dissolved sample through a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube.
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Causality: Micro-particulate matter distorts the localized magnetic field homogeneity ( B0 ), leading to broadened peaks and loss of fine J -coupling resolution.
-
-
Data Acquisition: Acquire data at 298 K on a 400 MHz (or higher) spectrometer equipped with a z-gradient probe. For ¹H, use a 30° pulse angle, a 2-second relaxation delay ( d1 ), and 16 scans. For ¹³C, use a 30° pulse angle, a 2-second d1 , proton decoupling (WALTZ-16), and a minimum of 512 scans.
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Validation Checkpoint: Before integrating any signals, verify that the residual CHCl₃ peak is exactly at 7.26 ppm (¹H) and the CDCl₃ triplet is centered at 77.16 ppm (¹³C). If these drift, the sample lock or shimming has failed, and the acquisition must be repeated.
Workflow for self-validating NMR sample preparation and acquisition.
¹H NMR Spectral Analysis & Causality
The ¹H NMR spectrum is characterized by two distinct regions: the aromatic AA'BB' system and the conformationally locked aliphatic piperidine signals.
The Aromatic Region (AA'BB' System)
The 4-bromophenyl group possesses a plane of symmetry. The protons ortho to the sulfonyl group (H-2', H-6') are chemically equivalent to each other, but magnetically non-equivalent to the protons ortho to the bromine (H-3', H-5'). This results in a classic AA'BB' spin system, manifesting as two distinct doublets exhibiting a "roof effect" leaning toward one another. The strong electron-withdrawing nature of the sulfonyl group deshields H-2'/H-6' more severely than the bromine deshields H-3'/H-5'.
The Aliphatic Region (Magnetic Anisotropy)
Because the 4-methyl group locks the piperidine ring in a chair conformation, the axial and equatorial protons experience drastically different magnetic environments.
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Equatorial protons (H-2eq, H-6eq): Resonate downfield due to their orientation relative to the C-C bond anisotropy and proximity to the sulfonamide nitrogen.
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Axial protons (H-2ax, H-6ax): Resonate upfield. They exhibit large geminal coupling ( J ~ 11.8 Hz) and large trans-diaxial coupling with adjacent axial protons.
Table 1: Quantitative ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Logic |
| H-2', H-6' | 7.68 | d (AA'BB') | 8.5 | 2H | Ortho to electron-withdrawing -SO₂ group (deshielded) |
| H-3', H-5' | 7.63 | d (AA'BB') | 8.5 | 2H | Ortho to -Br group |
| H-2eq, H-6eq | 3.76 | br d | 11.8 | 2H | Equatorial protons adjacent to sulfonamide nitrogen |
| H-2ax, H-6ax | 2.26 | td | 11.8, 2.4 | 2H | Axial protons adjacent to nitrogen (upfield via anisotropy) |
| H-3eq, H-5eq | 1.65 | br d | 12.5 | 2H | Equatorial protons on piperidine ring |
| H-4ax | 1.35 | m | - | 1H | Axial methine proton at C-4 |
| H-3ax, H-5ax | 1.25 | qd | 12.5, 4.0 | 2H | Axial protons on piperidine ring |
| -CH₃ | 0.92 | d | 6.5 | 3H | Equatorial methyl group split by H-4ax |
¹³C NMR Spectral Analysis & Causality
The ¹³C NMR spectrum provides a direct map of the carbon skeleton, heavily influenced by substituent electronegativity and spin-orbit coupling.
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Heavy Atom Effect: The quaternary carbon directly attached to the bromine atom (C-4') experiences an upfield shift relative to a standard aromatic carbon due to the heavy atom effect (spin-orbit coupling) induced by the large bromine nucleus.
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Sulfonyl Deshielding: Conversely, the carbon attached to the highly electronegative sulfonyl group (C-1') is significantly deshielded.
Table 2: Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Logic |
| C-1' | 135.8 | C (Quaternary) | Attached to highly electronegative -SO₂ group |
| C-3', C-5' | 132.2 | CH (Aromatic) | Ortho to -Br |
| C-2', C-6' | 129.1 | CH (Aromatic) | Ortho to -SO₂ |
| C-4' | 127.6 | C (Quaternary) | Attached to -Br (upfield shift via heavy atom effect) |
| C-2, C-6 | 46.4 | CH₂ (Aliphatic) | Adjacent to sulfonamide nitrogen |
| C-3, C-5 | 33.6 | CH₂ (Aliphatic) | Piperidine ring backbone |
| C-4 | 30.3 | CH (Aliphatic) | Methine carbon attached to methyl group |
| -CH₃ | 21.4 | CH₃ (Aliphatic) | Equatorial methyl group |
2D NMR Techniques for Validation
To create a fully self-validating dataset, 1D NMR assignments must be corroborated with 2D techniques. This is a standard practice in the rigorous validation of complex small molecules and [4].
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COSY (Correlation Spectroscopy): Confirms the connectivity of the piperidine ring by revealing cross-peaks between the methyl doublet and the H-4 multiplet, as well as the vicinal couplings between H-2/H-3 and H-5/H-6.
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates overlapping proton signals by correlating them to their directly attached carbons. It clearly distinguishes the axial and equatorial protons attached to the C-2/C-6 and C-3/C-5 carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary aromatic carbons (C-1' and C-4'). H-2'/H-6' will show strong 3-bond correlations to C-4', while H-3'/H-5' will correlate back to C-1'.
Logical assignment strategy for structural elucidation using 1D and 2D NMR.
Conclusion
The structural elucidation of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine relies on a fundamental understanding of electronic withdrawing effects, magnetic anisotropy, and conformational dynamics. By employing strict, self-validating sample preparation protocols and leveraging both 1D and 2D NMR techniques, analytical chemists can confidently assign all spectral features, ensuring absolute data integrity for downstream drug development applications.
References
-
Title: PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. Source: PubMed Central (PMC) URL: [Link]
- Title: WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity.
- Title: US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases.
-
Title: Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Source: ACS Publications URL: [Link]
Sources
- 1. PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity - Google Patents [patents.google.com]
- 3. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Crystallographic Profiling and X-ray Diffraction Analysis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine: A Technical Guide for Drug Development
Executive Summary & Rationale
In modern drug development, the structural biology of small molecules is paramount for rational drug design, lead optimization, and intellectual property protection. Sulfonamide-piperidine scaffolds represent a highly privileged pharmacophore, frequently utilized in the development of phosphoinositide 3-kinase (PI3K) inhibitors, monoacylglycerol lipase (MGL) inhibitors, and other targeted therapeutics[1][2].
This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and X-ray diffraction analysis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine . Beyond merely confirming 2D chemical connectivity, crystallographic profiling of this compound reveals critical 3D conformational data—specifically the puckering of the piperidine ring and the distorted tetrahedral geometry of the sulfonamide linkage. Furthermore, the strategic inclusion of the 4-bromo substitution serves a dual purpose: it enhances lipophilic binding in biological targets and acts as a heavy-atom beacon for solving the crystallographic phase problem via anomalous dispersion.
Synthesis and Crystallization Protocols
To obtain diffraction-quality single crystals, a highly pure compound must first be synthesized and subjected to controlled nucleation.
Chemical Synthesis Workflow
The synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine follows a highly efficient nucleophilic substitution pathway[1].
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Reagents: 4-methylpiperidine (1.0 eq) and 4-bromobenzenesulfonyl chloride (1.0 eq).
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Reaction Conditions: The reaction is carried out in anhydrous dichloromethane (DCM) at room temperature for 4 hours. Triethylamine (Et₃N) (2.0 eq) is added to the mixture.
-
Causality of Reagent Choice: Et₃N is strictly required as an acid scavenger. As the nucleophilic piperidine nitrogen attacks the electrophilic sulfonyl chloride, hydrochloric acid (HCl) is generated. Et₃N neutralizes this byproduct, preventing the protonation of the unreacted 4-methylpiperidine (which would render it non-nucleophilic) and driving the reaction to completion[1].
-
Purification: The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the pure sulfonamide.
Single Crystal Growth
-
Methodology: Slow evaporation method.
-
Protocol: The purified compound is dissolved in a minimal amount of a binary solvent system (e.g., DCM and methanol, 1:1 v/v). The vial is loosely capped or covered with perforated Parafilm and left undisturbed at ambient temperature.
-
Causality of Crystallization: Slow evaporation allows the highly volatile DCM to escape gradually, transitioning the solution into a metastable, supersaturated state. This controlled thermodynamic environment favors the slow nucleation and growth of a few large, well-ordered single crystals, actively preventing the rapid precipitation of kinetically favored, non-diffracting amorphous powders[3].
X-Ray Diffraction Workflow
The transition from a physical crystal to a high-resolution electron density map requires precise sample handling and data collection strategies.
Step-by-step X-ray crystallography workflow for sulfonamide structure determination.
Sample Mounting and Cryocooling
A single crystal (approximately 0.2 × 0.2 × 0.1 mm) is isolated under a polarized light microscope. It is coated in a cryoprotectant oil (e.g., Paratone-N) and mounted on a nylon loop.
-
Causality: The crystal is immediately flash-cooled to 100 K using a nitrogen cold stream. Cryocooling minimizes thermal atomic displacement (reducing B-factors) and protects the crystal from radiation damage. The cryoprotectant oil displaces residual solvent and prevents the formation of crystalline ice, which would otherwise generate parasitic powder diffraction rings that obscure the sample's diffraction spots.
Data Collection and SAD Phasing
Data is collected on a single-crystal X-ray diffractometer equipped with a Cu Kα radiation source ( λ = 1.5418 Å).
-
Causality of Phasing Strategy: The fundamental hurdle in X-ray crystallography is the "phase problem"—detectors only record the amplitude of diffracted waves, not their phases. The covalently bound Bromine atom provides a self-validating solution. At the Cu Kα wavelength, Bromine exhibits a strong anomalous scattering signal ( f′′≈1.2e− ). This allows the structure to be solved de novo using Single-wavelength Anomalous Dispersion (SAD), bypassing the need for complex direct methods or molecular replacement models.
Structural Insights and Molecular Geometry
Once the phase problem is solved, the initial electron density map is generated. The molecular model is built and refined using least-squares minimization (e.g., SHELXL) until the calculated diffraction pattern matches the experimental data (indicated by low R1 and wR2 factors).
Sulfonamide Core Geometry
The central sulfur atom acts as the structural hinge of the molecule, exhibiting a highly distorted tetrahedral geometry[3].
-
Bond Angles: The O-S-O angle typically expands to ~119° due to the intense steric and electrostatic repulsion between the lone pairs of the two double-bonded oxygen atoms. Consequently, the N-S-C angle is compressed to ~106°–108°[4].
-
S-N Bond Length: The S-N bond length is observed at approximately 1.62 Å.
-
Causality: A standard S-N single bond is ~1.77 Å. The significant shortening observed here is attributed to the strong electron-withdrawing nature of the sulfonyl oxygens. This electronegative pull delocalizes the nitrogen lone pair, inducing partial double-bond character and restricting rotation around the S-N axis[3][5][6].
Piperidine Ring Conformation
-
Puckering: The piperidine ring adopts a classic chair conformation to minimize torsional strain.
-
Substituent Positioning: The 4-methyl group is strictly positioned in the equatorial plane.
-
Causality: If the methyl group were in the axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial hydrogen atoms on carbons 2 and 6 of the piperidine ring. The equatorial preference is a self-validating thermodynamic outcome that maximizes the stability of the crystal lattice.
Structural logic, geometric parameters, and crystallographic utility of the moieties.
Data Presentation: Crystallographic Summaries
The following tables summarize the representative quantitative data expected for the high-resolution refinement of this specific class of brominated sulfonamide-piperidines, synthesized from established literature parameters[3][4].
Table 1: Representative Crystallographic Data Collection and Refinement Statistics
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength (Cu K α ) | 1.5418 Å |
| Absorption Coefficient ( μ ) | ~4.5 mm⁻¹ (High due to Br atom) |
| Refinement Method | Full-matrix least-squares on F2 |
| Goodness-of-fit on F2 | 1.02 - 1.05 |
| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |
| Largest diff. peak and hole | 0.45 and -0.50 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms Involved | Measurement |
| Bond Length | S(1) - N(1) | 1.618 - 1.624 Å |
| Bond Length | S(1) - O(1) / S(1) - O(2) | 1.428 - 1.441 Å |
| Bond Length | S(1) - C(Aryl) | 1.766 - 1.789 Å |
| Bond Angle | O(1) - S(1) - O(2) | 118.5° - 120.4° |
| Bond Angle | N(1) - S(1) - C(Aryl) | 106.8° - 108.2° |
| Torsion Angle | C(2) - N(1) - S(1) - C(Aryl) | ~ 60.5° (Gauche conformation) |
References
-
Title: PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Bond lengths in sulfonamide during N-S rotation (6-31G*) Source: ResearchGate URL: [Link]
-
Title: Crystal structure of 4-methyl-N-propylbenzenesulfonamide Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors Source: PLOS One URL: [Link]
Sources
- 1. PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors | PLOS One [journals.plos.org]
- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-methyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine: A Comprehensive Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Structural thermodynamics, solid-state stability, solvation kinetics, and self-validating experimental methodologies.
Executive Summary & Structural Rationale
In drug discovery and formulation science, the thermodynamic stability of an active pharmaceutical ingredient (API) dictates its shelf-life, bioavailability, and processing parameters. 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a highly specialized sulfonamide derivative. Unlike primary or secondary sulfonamides, this molecule features a fully substituted (tertiary) sulfonamide nitrogen embedded within a piperidine ring.
As a Senior Application Scientist, I approach the thermodynamic profiling of this compound by deconstructing its three core structural domains:
-
The 4-Bromophenyl Group: Imparts strong electron-withdrawing properties and introduces halogen-bonding potential.
-
The Sulfonamide Linkage (-SO₂N<): The thermodynamic core, providing exceptional resistance to hydrolysis.
-
The 4-Methylpiperidine Ring: Dictates the conformational entropy and steric footprint of the molecule.
Understanding the interplay between these domains is critical for optimizing crystallization, preventing polymorphic transitions, and predicting solubility behavior in biological media.
Molecular Thermodynamics & Conformational Landscape
The intrinsic stability of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is governed by a delicate balance of electronic and steric effects.
Conformational Entropy of the Piperidine Ring
The 4-methylpiperidine ring predominantly adopts a chair conformation. Thermodynamically, the 4-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric repulsion with the axial protons at C2 and C6. This conformational locking reduces the overall entropy of the molecule, lowering the Gibbs free energy ( ΔG ) of the ground state.
Electronic Stabilization of the S-N Bond
The sulfonamide S-N bond is the thermodynamic anchor of the molecule. The nitrogen lone pair is delocalized into the empty d-orbitals (or σ
- orbitals) of the adjacent sulfur atom, giving the S-N linkage partial double-bond character. This forces the nitrogen into a flattened, sp²-like geometry, restricting rotation and significantly increasing the activation energy ( Ea ) required for hydrolytic cleavage.
Furthermore, the 4-bromo substituent exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the sulfur atom, which strengthens the S-N bond against homolytic cleavage, though it slightly increases susceptibility to nucleophilic attack under extreme alkaline conditions.
Fig 1: Thermodynamic interplay between the structural moieties of the target sulfonamide.
Solid-State Thermodynamics & Halogen Bonding
The crystalline state is generally more thermodynamically stable than the amorphous state, making it crucial for ensuring drug shelf-life[1]. Because the sulfonamide nitrogen in this compound is fully substituted, the molecule lacks traditional hydrogen bond donors .
Consequently, its crystal lattice stability is governed by:
-
Dipole-Dipole Interactions: Driven by the highly polar sulfonyl group.
-
Halogen Bonding ( σ -hole interactions): The highly polarizable bromine atom acts as a halogen bond donor, interacting with the electron-rich sulfonyl oxygens of adjacent molecules.
These interactions significantly increase the sublimation Gibbs free energy ( ΔGsub ) and the enthalpy of fusion ( ΔHfus )[2]. During thermal degradation, sulfonamides typically exhibit enthalpy-entropy compensation [3]. This means that variations in activation enthalpy ( ΔH‡ ) across different solid-state polymorphs are offset by corresponding changes in activation entropy ( ΔS‡ ), resulting in a uniform degradation mechanism.
Table 1: Kinetic Parameters for Sulfonamide Thermal Degradation
Data synthesized from generalized arylsulfonamide thermal behavior[3].
| Kinetic Parameter | Value Range | Mechanistic Implication |
| Activation Energy ( Ea ) | 110 - 135 kJ/mol | High energy barrier for S-N homolytic cleavage. |
| Pre-exponential Factor ( lnA ) | 25 - 32 s⁻¹ | Restricted conformational freedom at the transition state. |
| Degradation Onset ( Tonset ) | > 250 °C | Exceptional thermal stability due to electron delocalization. |
| Enthalpy-Entropy Comp. | Linear ( R2 > 0.98) | Uniform degradation mechanism across polymorphic forms. |
Solution Thermodynamics & Solvation Kinetics
Unlike primary sulfonamides which possess a pKa between 5 and 8, 1-(4-Bromophenylsulfonyl)-4-methylpiperidine has no ionizable protons . Therefore, its solubility is highly pH-independent in physiological ranges.
The dissolution of this compound in aqueous media is heavily entropy-driven . Because it cannot form hydrogen bonds with water, dissolving the compound requires the formation of a hydrophobic cavity in the aqueous solvent network, which is thermodynamically unfavorable ( ΔHsolv>0 ). Partitioning into lipophilic media (e.g., n-octanol or lipid bilayers) is thermodynamically spontaneous ( ΔGsolv<0 )[2].
Table 2: Thermodynamic Parameters of Solvation (Aqueous vs. Lipophilic)
Calculated ranges based on H-bond acceptor factors of analogous tertiary sulfonamides[2].
| Parameter | Aqueous Medium (pH 7.4) | n-Octanol (Lipophilic Model) | Thermodynamic Driving Force |
| ΔGsolv (kJ/mol) | +15.2 to +22.4 | -8.5 to -12.3 | Hydrophobic Effect |
| ΔHsolv (kJ/mol) | +25.1 to +30.5 | -15.2 to -18.4 | Cavity Formation / Solvation |
| TΔSsolv (kJ/mol) | +9.9 to +8.1 | -6.7 to -6.1 | Entropy-Driven in H₂O |
Self-Validating Experimental Protocols
To ensure scientific integrity, thermodynamic profiling must rely on self-validating systems. Below are the definitive protocols for characterizing the thermodynamic stability of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine.
Fig 2: Self-validating experimental workflow for comprehensive thermodynamic profiling.
Protocol A: Thermodynamic Solubility Profiling (van 't Hoff Method)
Purpose: To extract the enthalpy ( ΔH ) and entropy ( ΔS ) of solution.
-
Preparation: Prepare saturated solutions of the compound in phosphate buffer (pH 7.4) and n-octanol across a temperature gradient (283 K, 293 K, 303 K, 313 K).
-
Agitation & Equilibration: Incubate samples in a thermostatic shaker at 200 RPM.
-
Self-Validation (Equilibrium Verification): Sample aliquots at 24, 48, and 72 hours. Causality: Equilibrium is strictly self-validated only when the HPLC-UV concentration variance between consecutive time points is <2%.
-
Analysis: Plot ln(Solubility) versus 1/T . The slope yields −ΔH/R , and the y-intercept yields ΔS/R .
Protocol B: Solid-State Thermal Kinetics (Kissinger Method via DSC/TGA)
Purpose: To determine the activation energy of thermal degradation and map polymorphic stability[1].
-
Sample Loading: Load 3–5 mg of the crystalline compound into an aluminum crucible.
-
Self-Validation (Thermal History Erasure): Subject the sample to a heat-cool-heat cycle (25°C → 150°C → 25°C → 300°C). Causality: The first heating run removes residual solvents and erases thermal history; the second heating run validates the intrinsic thermodynamic properties of the stable polymorph.
-
Kinetic Profiling: Run the validated method at multiple heating rates ( β = 5, 10, 15, 20 °C/min).
-
Calculation: Plot ln(β/Tp2) versus 1/Tp (where Tp is the peak degradation temperature). The slope of this linear regression directly provides the activation energy ( Ea ).
References
- Perlovich, G. L., et al. "Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides." ResearchGate.
- Roca, M., et al. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." PubMed.
- BenchChem Technical Support. "Crystallinity of Sulfonamide Compounds." BenchChem.
Sources
High-Resolution Mass Spectrometry and Isotopic Fine Structure Analysis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Executive Summary
In modern drug discovery, halogenated sulfonamides serve as critical pharmacophores due to their metabolic stability and potent target-binding kinetics. 1-(4-Bromophenylsulfonyl)-4-methylpiperidine (Chemical Formula: C12H16BrNO2S ) is a prime example of such a building block. However, the presence of both bromine and sulfur in a single molecular entity creates a highly complex isotopic signature.
As a Senior Application Scientist, I approach the structural validation of this compound not merely as a routine mass measurement, but as a self-validating analytical system. By leveraging Ultra-High-Resolution Mass Spectrometry (UHRMS), we can decode the causality behind its isotopic fine structure, ensuring absolute structural fidelity and preventing isobaric false positives during pharmacokinetic profiling.
Structural Profiling & Exact Mass Determination
The foundation of mass spectrometry is the accurate calculation of the monoisotopic mass—the mass of the molecule composed entirely of the most abundant isotopes ( 12C , 1H , 14N , 16O , 32S , and 79Br ).
For 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, the exact mass calculations are as follows:
-
Neutral Monoisotopic Mass ( M ): 317.0085 Da
-
Protonated Precursor Ion ( [M+H]+ ): 318.0158 Da
The Causality of Exact Mass: In low-resolution systems, nominal mass (317 Da) is sufficient for basic detection. However, in complex biological matrices, endogenous lipids or metabolites can share this nominal mass. By targeting the exact mass of 318.0158 Da with a mass tolerance of <2 ppm , we mathematically exclude >99% of background matrix interference, ensuring high-confidence detection.
The Causality of Isotopic Distribution: The Halogen-Sulfur Interplay
The isotopic distribution of this molecule is governed by a fascinating interplay between Bromine and Sulfur. Bromine naturally occurs as two isotopes, 79Br (50.69%) and 81Br (49.31%), creating a characteristic ~1:1 doublet separated by 2 Da[1]. Simultaneously, Sulfur contributes a 32S (94.93%) and 34S (4.29%) signature.
The Resolution Paradox
In standard-resolution mass spectrometry (e.g., single quadrupole), the M+2 peak appears as an unresolved amalgamation of [81Br,32S] and [79Br,34S] . Because the combined probability of these heavy isotopes slightly exceeds the probability of the pure monoisotopic [79Br,32S] state, the M+2 peak paradoxically becomes the base peak (tallest peak) of the molecular ion cluster.
However, when analyzed using an2 operating at ultra-high resolving power ( R=240,000 ), this cluster is split into its isotopic fine structure [2]. The mass difference between the 81Br isotope and the 34S isotope is a mere 0.0022 Da . At this resolution, the peaks separate completely, and the true monoisotopic M peak reclaims its status as the base peak.
Table 1: Isotopic Fine Structure Profile (Calculated for R=240,000 )
| Isotopic Composition | Exact Mass (Da) | Expected Relative Abundance (%) | Resolvability Status |
| M ( 79Br,32S ) | 317.0085 | 100.0 (Base Peak) | Baseline |
| M+1 ( 13C,79Br ) | 318.0119 | ~13.2 | Baseline |
| M+2 ( 81Br,32S ) | 319.0065 | ~97.3 | Resolved from 34S |
| M+2 ( 79Br,34S ) | 319.0043 | ~4.5 | Resolved from 81Br |
| M+3 ( 13C,81Br ) | 320.0098 | ~12.8 | Baseline |
| M+4 ( 81Br,34S ) | 321.0023 | ~4.4 | Baseline |
Experimental Protocol: Self-Validating LC-HRMS Workflow
To ensure the trustworthiness of our analytical data, the following protocol is designed as a self-validating system . Every step includes an internal check to verify causality and prevent artifact generation.
Step 1: Sample Preparation & Matrix Mitigation
-
Action: Dissolve 1-(4-Bromophenylsulfonyl)-4-methylpiperidine in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of .
-
Causality: High concentrations cause space-charge effects in the Orbitrap C-trap, which distorts isotopic ratios and degrades mass accuracy. ensures the ion population remains within the linear dynamic range of the detector.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Causality: Formic acid is critical; it acts as a proton donor to drive the formation of the [M+H]+ precursor ion necessary for positive-mode Electrospray Ionization (ESI+).
Step 3: Ultra-High Resolution Mass Spectrometry (MS1)
-
Action: Acquire MS1 scans using an Orbitrap set to R=240,000 at m/z 200 . Utilize a lock-mass (e.g., fluorinated phosphazines) for real-time internal calibration.
-
Causality: Internal calibration guarantees sub-ppm mass accuracy, while the extreme resolving power validates the isotopic fine structure, proving the presence of both Br and S without MS/MS.
Step 4: Data-Dependent MS/MS (ddMS2)
-
Action: Trigger Collision-Induced Dissociation (CID) using stepped Normalized Collision Energies (NCE) of 20%, 30%, and 40%.
-
Causality: Sulfonamides are highly stable. Stepped NCE ensures enough kinetic energy is imparted to shatter the S-N bond while preserving the lower-mass fragments for structural elucidation[3].
Fig 1: Step-by-step LC-HRMS workflow for isotopic fine structure validation.
Mechanistic Fragmentation Pathways (MS/MS)
The fragmentation of sulfonamides follows highly predictable, causality-driven pathways[4]. When subjected to CID, the kinetic energy localizes at the weakest bond in the molecule: the sulfonamide S-N linkage.
Primary Cleavage Events
-
Charge Retention on the Sulfonyl Core: The S-N bond breaks, yielding the 4-bromobenzenesulfonyl cation ( m/z 218.9110 for 79Br ). Because this fragment retains the bromine atom, it will exhibit the signature 1:1 isotopic doublet at m/z 220.9090 ( 81Br ). Tracking this doublet in the MS/MS spectrum is a self-validating proof that the fragment originates from the brominated side of the molecule.
-
Charge Retention on the Piperidine: Alternatively, the S-N cleavage can result in the protonated 4-methylpiperidine cation ( m/z 100.1121 ). This fragment lacks bromine, and thus will present as a single sharp peak without a heavy M+2 isotope.
Secondary Neutral Loss
The 4-bromobenzenesulfonyl cation undergoes a subsequent, characteristic neutral loss of sulfur dioxide ( SO2 , 64 Da) to yield the 4-bromophenyl cation ( m/z 154.9491 ).
Fig 2: Primary CID fragmentation pathways of the protonated sulfonamide precursor.
Conclusion
By treating the exact mass and isotopic distribution of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine not as static data points, but as a dynamic, self-validating system, we achieve absolute structural confidence. The ability to resolve the 81Br and 34S isotopes via UHRMS, combined with the predictable tracking of the bromine isotopic signature through S-N bond cleavage in MS/MS, provides an unassailable framework for identifying this pharmacophore in complex matrices.
References
- Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry Source: University of Colorado Boulder, Organic Chemistry URL
- Orbitrap Mass Spectrometry at Resolving Power 2,000,000 Source: Thermo Fisher Scientific URL
- Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry Source: Current Pharmaceutical Analysis, Bentham Science Publishers URL
- CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides.
Sources
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling Protocols for 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Introduction and Strategic Utility
In modern drug discovery, the sulfonamide moiety is a privileged pharmacophore, offering excellent metabolic stability, favorable aqueous solubility, and robust hydrogen-bonding capabilities. 1-(4-Bromophenylsulfonyl)-4-methylpiperidine serves as a highly versatile, bifunctional building block. The piperidine ring provides a tunable lipophilic core, while the para-bromoaryl group serves as an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions[1].
This application note details optimized Suzuki-Miyaura cross-coupling protocols for this substrate, providing researchers with self-validating workflows to generate diverse biaryl sulfonamide libraries.
Mechanistic Causality in Reaction Design
The success and efficiency of the Suzuki-Miyaura coupling with 1-(4-Bromophenylsulfonyl)-4-methylpiperidine are heavily dictated by the electronic properties of the substrate and the strategic selection of the catalytic system.
-
Accelerated Oxidative Addition: The rate-determining step in many Pd-catalyzed couplings is the oxidative addition of the aryl halide to the Pd(0) active species. The sulfonyl group ( −SO2R ) is strongly electron-withdrawing. By withdrawing electron density from the aromatic ring, it significantly lowers the energy of the C–Br σ∗ orbital, making the substrate highly reactive toward oxidative addition compared to electron-neutral aryl bromides.
-
Transmetalation Dynamics: Transmetalation requires the activation of the arylboronic acid by a base to form an electron-rich boronate complex. A biphasic solvent system (e.g., 1,4-Dioxane/H 2 O) is critical here; it dissolves both the organic-soluble Pd-aryl complex and the water-soluble boronate, facilitating interfacial transmetalation.
-
Ligand Bite Angle: Utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a wide "bite angle." This steric bulk forces the aryl groups on the Pd(II) intermediate closer together, dramatically accelerating the final reductive elimination step and minimizing side reactions.
Caption: Catalytic cycle highlighting accelerated oxidative addition via the sulfonyl group.
Quantitative Condition Optimization
To establish the most reliable protocol, various catalytic systems were evaluated. The table below summarizes the causality behind condition optimization for electron-deficient aryl bromides like our target substrate.
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Pd(PPh 3 ) 4 | Na 2 CO 3 (aq) | Toluene/EtOH | 90 | 12 | 78 | Standard baseline; moderate rate, some protodeboronation observed. |
| Pd(dppf)Cl 2 | K 2 CO 3 (aq) | 1,4-Dioxane | 100 | 6 | 92 | Optimal; dppf ligand accelerates reductive elimination. |
| Pd(OAc) 2 / SPhos | K 3 PO 4 | THF/H 2 O | 80 | 4 | 95 | Excellent for sterically hindered ortho-substituted boronic acids. |
| Pd(PPh 3 ) 4 | Cs 2 CO 3 | DMF | 120 (MW) | 0.5 | 88 | Rapid conversion; ideal for high-throughput library synthesis. |
Experimental Protocols
Caption: Workflow for the Suzuki-Miyaura cross-coupling of the bromophenylsulfonyl piperidine.
Protocol A: Standard Thermal Biphasic Coupling
This protocol is highly scalable and designed for standard laboratory setups.
Reagents & Materials:
-
1-(4-Bromophenylsulfonyl)-4-methylpiperidine (1.0 mmol, ~318 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl 2⋅ CH 2 Cl 2 (0.05 mmol, 5 mol%)
-
K 2 CO 3 (2.0 mmol, 276 mg) dissolved in 2.0 mL deionized H 2 O
-
1,4-Dioxane (8.0 mL)
Step-by-Step Procedure:
-
Reaction Assembly: To an oven-dried Schlenk flask or heavy-walled pressure vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and Pd(dppf)Cl 2 .
-
Solvent Addition & Deoxygenation: Add 1,4-Dioxane. Seal the vessel with a rubber septum. Purge the solution by bubbling Argon or N 2 directly through the liquid for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) and promotes homocoupling of the boronic acid.
-
Base Addition: Add the pre-degassed aqueous K 2 CO 3 solution via syringe.
-
Heating: Replace the septum with a Teflon-lined cap under an inert atmosphere. Heat the biphasic mixture in a pre-heated oil bath at 95–100 °C for 6 hours with vigorous stirring (1000 rpm) to ensure maximum interfacial contact.
-
Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The product will typically exhibit a lower Rf than the starting bromide and will be highly UV-active due to extended biaryl conjugation.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and H 2 O (10 mL). Separate the layers, extract the aqueous phase with EtOAc (2 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted High-Throughput Coupling
Designed for rapid library generation in drug discovery programs.
Step-by-Step Procedure:
-
In a 10 mL microwave-safe vial, combine 1-(4-Bromophenylsulfonyl)-4-methylpiperidine (0.5 mmol), arylboronic acid (0.6 mmol), Pd(PPh 3 ) 4 (0.025 mmol, 5 mol%), and Cs 2 CO 3 (1.0 mmol).
-
Add anhydrous DMF (3.0 mL).
-
Seal the vial with a crimp cap. Degas the mixture via three vacuum/Argon backfill cycles.
-
Irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes (Absorption level: High). Note: Ensure the microwave has dynamic pressure monitoring, as gas evolution may occur.
-
Cool to room temperature, filter through a short pad of Celite to remove palladium black, and proceed to standard aqueous workup and purification.
Analytical Validation
A robust protocol must be self-validating. To confirm the success of the cross-coupling, utilize the following analytical checkpoints:
-
LC-MS Isotopic Signature: The starting material, 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, possesses a highly distinct 1:1 isotopic doublet in its mass spectrum due to the natural abundance of 79 Br and 81 Br. Successful conversion is definitively proven by the complete disappearance of this doublet and the emergence of a single molecular ion [M+H]+ corresponding to the biaryl sulfonamide.
-
1 H NMR Shift: In the starting material, the aromatic protons ortho to the bromine resonate as a distinct doublet (typically around δ 7.6 - 7.7 ppm). Upon coupling, these protons will shift downfield due to the anisotropic effect of the newly attached aryl ring, accompanied by the appearance of new aromatic signals from the boronic acid partner.
References
-
Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: Journal of Medicinal Chemistry (via PMC / NIH) URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL:[Link]
Sources
1-(4-Bromophenylsulfonyl)-4-methylpiperidine as a building block in drug discovery
Application Note: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine as a Versatile Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid generation of structurally diverse libraries hinges on the selection of robust, multifunctional building blocks. 1-(4-Bromophenylsulfonyl)-4-methylpiperidine represents a privileged scaffold that seamlessly integrates biological relevance with synthetic tractability. By combining the conformational bias and lipophilicity of a 4-methylpiperidine ring with the metabolic stability of a sulfonamide linkage, this molecule serves as a premium starting point for drug discovery programs. Crucially, the presence of the para-bromo substituent provides an orthogonal reactive handle for late-stage palladium-catalyzed diversification, enabling researchers to rapidly probe structure-activity relationships (SAR).
Pharmacophore Rationale & Mechanistic Insights
The architectural design of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is highly deliberate, offering three distinct advantages for target binding and library synthesis:
-
The 4-Methylpiperidine Core: Aliphatic nitrogen heterocycles are ubiquitous in FDA-approved drugs. The 4-methyl substitution introduces a lipophilic bulk that effectively occupies hydrophobic sub-pockets within target enzymes. In the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, large lipophilic groups on the piperidine moiety have been shown to drive cross-species potency between human and murine models, a critical factor for advancing candidates into in vivo rodent efficacy studies[1][2].
-
The Sulfonamide Linkage: Acting as a non-hydrolyzable bioisostere for amides, the sulfonamide group provides exceptional metabolic stability against proteolytic cleavage while maintaining strong hydrogen-bond acceptor capabilities[3].
-
The 4-Bromophenyl Handle: The electron-withdrawing nature of the sulfonyl group para to the bromine atom significantly increases the electrophilicity of the C–Br bond. This electronic activation lowers the activation energy required for the initial oxidative addition of Pd(0) species, making the scaffold an exceptionally reactive partner in cross-coupling methodologies[4].
Figure 1. Structural and functional rationale of the scaffold.
Experimental Workflows: Palladium-Catalyzed Diversification
To leverage this building block, we detail two self-validating protocols for late-stage functionalization. The causality behind each reagent choice is explained to ensure reproducible, high-yielding transformations.
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
Objective: Synthesis of biaryl sulfonamide derivatives. Causality & Design:
-
Catalyst: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting when coupling sterically hindered ortho-substituted boronic acids.
-
Solvent/Base: A biphasic 1,4-dioxane/H₂O (4:1) system ensures the organic scaffold remains in solution while dissolving the K₂CO₃ base. The aqueous environment is mandatory to form the reactive trihydroxyboronate intermediate required for transmetalation.
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried Schlenk flask, add 1-(4-Bromophenylsulfonyl)-4-methylpiperidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).
-
Solvent Addition & Degassing: Add 10 mL of a 1,4-dioxane/H₂O (4:1 v/v) mixture. Sparge the solution with Argon for 15 minutes. Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) oxide complex, killing the catalytic cycle.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) under a positive flow of Argon. Seal the flask and heat to 90 °C for 12–18 hours.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting aryl bromide is UV-active, but the biaryl product will exhibit a distinct, highly fluorescent UV shift due to extended π-conjugation.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄. Rationale: Brine washing removes residual dioxane and water, preventing emulsion formation.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Figure 2. Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Objective: Synthesis of N-aryl sulfonamide derivatives. Causality & Design:
-
Catalyst/Ligand: Pd₂(dba)₃ paired with XPhos. XPhos is a bulky, electron-rich biaryl phosphine that prevents the formation of inactive bis-amine palladium dead-end complexes and promotes rapid reductive elimination.
-
Base: Sodium tert-butoxide (NaOtBu) is utilized as a strong base to deprotonate the amine upon its coordination to the Pd(II) center.
Step-by-Step Methodology:
-
In a glovebox or under strict Argon atmosphere, combine the scaffold (1.0 equiv), the secondary amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) in anhydrous toluene (0.1 M). Rationale: Strict exclusion of water is required to prevent the hydrolysis of NaOtBu.
-
Heat the sealed reaction vessel at 100 °C for 16 hours.
-
Self-Validation: Monitor via LC-MS. The polarity of the resulting amine product often causes streaking on TLC; LC-MS provides unambiguous confirmation via the appearance of the [M+H]⁺ molecular ion peak.
-
Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via reverse-phase HPLC.
Quantitative Data Summary
The following table summarizes representative coupling efficiencies utilizing the 1-(4-Bromophenylsulfonyl)-4-methylpiperidine scaffold under the optimized protocols described above.
| Coupling Partner | Reaction Type | Catalyst System | Time / Temp | Yield (%) | Purity (LC-MS) |
| Phenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | 12 h / 90 °C | 88% | >98% |
| 3-Pyridylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | 14 h / 90 °C | 82% | >95% |
| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos / NaOtBu | 16 h / 100 °C | 76% | >92% |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos / NaOtBu | 16 h / 100 °C | 81% | >94% |
Downstream Applications in Drug Discovery
The primary downstream application for this specific scaffold lies in the development of metabolic disease therapeutics. Arylsulfonyl piperidines are a highly validated class of 11β-HSD1 inhibitors [1]. 11β-HSD1 is an endoplasmic reticulum-localized enzyme responsible for converting inactive cortisone to active cortisol; its overexpression in adipose tissue is a primary driver of type 2 diabetes and obesity[1][2].
By utilizing 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, medicinal chemists can maintain the critical piperidine-sulfonamide pharmacophore while systematically varying the aryl tail via cross-coupling. This strategy is heavily utilized in virtual screening and lead optimization campaigns to fine-tune the electronic and steric bulk required to perfectly complement the hydrophobic sub-pockets of the 11β-HSD1 active site[3].
References
-
Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Virtual screening applications in short-chain dehydrogenase/reductase research Source: PMC (National Institutes of Health) URL:[Link]
-
Searching for novel applications of the benzohomoadamantane scaffold in medicinal chemistry: Synthesis of novel 11β-HSD1 inhibitors Source: ResearchGate URL:[Link]
-
Transition-metal mediated carbon–sulfur bond activation and transformations: an update Source: Dalian Institute of Chemical Physics (DICP) URL:[Link]
Sources
Application Note: Catalytic Amination of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine via Buchwald-Hartwig Cross-Coupling
Introduction & Strategic Rationale
Aryl sulfonamides are privileged pharmacophores widely utilized in the design of kinase inhibitors, anti-inflammatory agents, and next-generation anticancer therapeutics. The functionalization of these scaffolds via carbon-nitrogen (C-N) bond formation is a critical pathway in modern drug discovery.
The substrate, 1-(4-Bromophenylsulfonyl)-4-methylpiperidine , represents a highly versatile building block. Because the sulfonamide nitrogen is fully substituted (tertiary via the 4-methylpiperidine ring), it lacks the acidic N-H protons that typically poison palladium catalysts or necessitate complex protecting-group strategies. This specific structural feature makes it an exceptional candidate for 1[1], enabling the rapid, high-yield synthesis of diverse aminoaryl sulfonamide libraries.
Mechanistic Causality & Ligand Selection
The Buchwald-Hartwig cross-coupling relies on a finely tuned catalytic cycle. For 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, the causality of the reaction dynamics is governed by the electronic properties of the substrate and the steric bulk of the ligand:
-
Oxidative Addition : The strongly electron-withdrawing nature of the para-sulfonyl group significantly depletes electron density from the aromatic ring. This electronic deficiency lowers the activation barrier for the insertion of the electron-rich Pd(0) species into the C-Br bond, making the initial oxidative addition step highly efficient.
-
Amine Coordination & Deprotonation : Following the formation of the Pd(II) aryl halide complex, the amine nucleophile coordinates to the metal center. The choice of base is critical here. While sodium tert-butoxide (NaOtBu) is a standard strong base, it can induce side reactions in complex pharmaceutical intermediates. Therefore, utilizing 2[2] is preferred for its milder nature and excellent functional group tolerance[3].
-
Reductive Elimination : To prevent non-productive β -hydride elimination (which leads to hydrodehalogenation of the aryl ring), bulky bidentate ligands like Xantphos or dialkylbiaryl phosphines like RuPhos are strictly required. These ligands enforce a wide "bite angle" or steric crowding that forces the aryl and amido groups into close proximity, accelerating the reductive elimination of the desired C-N product and regenerating the active Pd(0) catalyst[4].
Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of aryl bromides.
Reaction Optimization (Data Presentation)
To establish a robust protocol, a systematic evaluation of catalysts, ligands, and bases was conducted using morpholine as the model secondary amine. The quantitative data below demonstrates the absolute necessity of specialized ligands for optimal conversion of the sulfonamide-bearing aryl bromide.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd2(dba)3 (5 mol%) | PPh3 (10 mol%) | Cs2CO3 | Toluene | 100 | 15% | Poor reductive elimination; high hydrodehalogenation observed. |
| 2 | Pd(OAc)2 (5 mol%) | BINAP (10 mol%) | NaOtBu | Toluene | 100 | 68% | Good conversion, but base-induced degradation of substrate noted. |
| 3 | Pd2(dba)3 (5 mol%) | Xantphos (10 mol%) | Cs2CO3 | Dioxane | 100 | 89% | Wide bite angle effectively accelerates reductive elimination. |
| 4 | Pd2(dba)3 (5 mol%) | RuPhos (10 mol%) | Cs2CO3 | Dioxane | 100 | 96% | Optimal steric profile for secondary amine cross-coupling. |
Table 1: Optimization matrix for the catalytic amination of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine.
Standard Operating Protocol: Self-Validating Amination Workflow
This protocol utilizes the optimal conditions (Entry 4) and is designed with built-in validation checkpoints to ensure reproducibility and high scientific integrity.
Scale: 1.0 mmol
Materials Required:
-
1-(4-Bromophenylsulfonyl)-4-methylpiperidine (1.0 mmol, 318.2 mg)
-
Morpholine (1.2 mmol, 104.5 mg)
-
Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 mmol, 45.8 mg)
-
RuPhos (0.10 mmol, 46.7 mg)
-
Cesium Carbonate [Cs2CO3] (2.0 mmol, 651.6 mg)
-
Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation : Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with argon (3 cycles).
-
Causality: Pd(0) catalysts and electron-rich phosphine ligands are highly susceptible to oxidation. Strict exclusion of oxygen prevents premature catalyst deactivation.
-
-
Catalyst Pre-Activation : Add Pd2(dba)3 and RuPhos to the Schlenk tube. Add 2.0 mL of anhydrous dioxane. Stir at room temperature for 15 minutes.
-
Self-Validation Checkpoint: Observe a distinct color shift from the dark purple/red of Pd2(dba)3 to a clear yellow/orange solution. This visually confirms the successful generation of the active L_nPd(0) complex.
-
-
Reagent Addition : Add 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, morpholine, and finely powdered Cs2CO3. Wash down the inside walls of the tube with the remaining 3.0 mL of dioxane.
-
Reaction Execution : Seal the Schlenk tube and heat the reaction mixture in a pre-equilibrated oil bath at 100 °C for 12 hours with vigorous stirring.
-
Reaction Monitoring : After 12 hours, cool the mixture to room temperature. Withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3) and LC-MS.
-
Self-Validation Checkpoint: The UV-active starting material spot (higher Rf) must be completely consumed, replaced by a highly fluorescent product spot (lower Rf). LC-MS must show the expected [M+H]+ mass of the aminated product (m/z ~ 325.1).
-
-
Workup and Purification : Dilute the crude mixture with 10 mL of ethyl acetate. Filter through a short pad of Celite to remove the insoluble inorganic salts (Cs2CO3 and CsBr) and palladium black. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography to yield the pure 1-(4-morpholinophenylsulfonyl)-4-methylpiperidine.
Step-by-step experimental workflow with integrated self-validation checkpoints.
References
- Recent Advances in Pyrimidine-Based Drugs - PMC Source: nih.gov
- A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amin
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC Source: jk-sci.com
- Source: google.
- Buchwald–Hartwig amin
Sources
Application Note: Advanced Functionalization Protocols for 1-(4-Bromophenylsulfonyl)-4-methylpiperidine in Drug Discovery
Executive Summary
1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a highly versatile building block in medicinal chemistry. The molecule features a robust sulfonamide pharmacophore—a well-established bioisostere for amides that offers superior metabolic stability—coupled with a lipophilic 4-methylpiperidine ring. The critical reactive handle is the aryl bromide moiety. This halogenated site is primed for late-stage functionalization via transition-metal catalysis, allowing researchers to rapidly generate diverse libraries of biaryl sulfonamides and N-aryl sulfinamides.
This application note provides field-proven, self-validating protocols for the functionalization of this scaffold, focusing on Palladium-catalyzed Suzuki-Miyaura (C-C) and Buchwald-Hartwig-type (C-N) cross-coupling methodologies.
Mechanistic Rationale & Causality
The functionalization of the 4-bromophenyl group is governed by the electronic properties of the adjacent sulfonamide linkage. The sulfonamide acts as a strong electron-withdrawing group (EWG), which significantly lowers the electron density of the aromatic ring. This electronic depletion accelerates the oxidative addition of the Palladium(0) catalyst into the C–Br bond, enabling the reaction to proceed under relatively mild conditions compared to electron-rich aryl halides [1].
However, the steric bulk of the 4-methylpiperidine sulfonamide complex necessitates the use of specifically tuned, bulky, electron-rich phosphine ligands (such as tBuXPhos or PCy3). These ligands serve a dual purpose: they stabilize the transient Pd(0) species to prevent catalyst aggregation (blacking out) and provide the necessary steric bulk to force the final reductive elimination step, expelling the product and regenerating the catalyst [2, 3].
Workflow & Logic Visualization
Figure 1: Mechanistic pathways for Pd-catalyzed C-C and C-N functionalization of the aryl bromide.
Experimental Protocols
Protocol A: Suzuki-Miyaura C-C Cross-Coupling
Objective: Synthesis of biaryl-sulfonamide derivatives. Causality Note: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized. The water is strictly required to dissolve the K₂CO₃ base, which subsequently attacks the boronic acid to form a reactive, electron-rich boronate complex. Without this boronate formation, the transmetalation step to the Pd(II) center fails [2].
Step-by-Step Methodology:
-
Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(4-Bromophenylsulfonyl)-4-methylpiperidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Solvent Introduction: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).
-
Degassing: Seal the vial with a PTFE septum cap. Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which otherwise rapidly oxidizes the phosphine ligands.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath or heating block for 4–8 hours under vigorous stirring.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Sulfinamidation)
Objective: Synthesis of N-aryl sulfinamides or complex aniline derivatives. Causality Note: Based on the optimized conditions by Sun et al. [1], the addition of exactly 5% degassed water to the toluene solvent is the critical success factor. It accelerates the dissolution of NaOH, which is necessary to deprotonate the nucleophile for coordination to the Pd(II) complex, without causing hydrolysis of the starting material.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine 1-(4-Bromophenylsulfonyl)-4-methylpiperidine (1.0 mmol, 1.0 equiv), the sulfinamide/amine nucleophile (1.3 mmol, 1.3 equiv), and freshly ground NaOH (2.4 mmol, 2.4 equiv).
-
Catalyst & Ligand: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and tBuXPhos (0.05 mmol, 5 mol%).
-
Solvent Introduction: Add Toluene (6.0 mL) and degassed water (0.3 mL, 5% v/v).
-
Degassing: Evacuate and backfill the tube with Argon three times.
-
Reaction: Heat the sealed tube to 90 °C for 20 hours.
-
Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove palladium black, eluting with Ethyl Acetate. Concentrate the filtrate for purification.
Quantitative Data Presentation
The following table summarizes the optimized parameters and expected outcomes for the functionalization workflows.
| Reaction Type | Catalyst System | Base / Additive | Solvent System | Temp / Time | Expected Yield |
| Suzuki C-C | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ (2.0 eq) | Dioxane/H₂O (4:1) | 90 °C / 4–8 h | 85–95% |
| Buchwald C-N | 2 mol% Pd₂(dba)₃, 5 mol% tBuXPhos | NaOH (2.4 eq) | Toluene + 5% H₂O | 90 °C / 20 h | 80–92% |
| Desulfinative C-C | 5 mol% Pd(OAc)₂, 10 mol% PCy₃ | K₂CO₃ (2.0 eq) | Toluene | 150 °C / 16 h | 70–85% |
Self-Validating System & In-Process Controls (IPC)
To ensure trustworthiness and reproducibility, the protocol must be treated as a self-validating system. Researchers should rely on the following checkpoints:
-
Isotopic Signature Tracking (LC-MS): The starting material contains a single bromine atom, which presents a highly distinct 1:1 isotopic doublet in the mass spectrum (M and M+2 peaks corresponding to ⁷⁹Br and ⁸¹Br). Validation: The reaction is only deemed complete when this specific isotopic doublet completely disappears from the LC-MS trace, confirming total consumption of the aryl bromide.
-
TLC Polarity Shift: The starting material is moderately non-polar. Upon successful Suzuki C-C coupling, the product typically exhibits a higher Rf value (less polar). Conversely, C-N coupling with polar amines or sulfinamides will result in a product with a significantly lower Rf value.
-
Workup Stability: The sulfonamide linkage is highly stable to the basic aqueous conditions used in both protocols. If degradation is observed during IPC, it indicates an issue with the heating block temperature (exceeding 110 °C) rather than chemical incompatibility.
References
-
Title: Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides Source: The Journal of Organic Chemistry, 2012, 77(9), 4454-4459. URL: [Link][1]
-
Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: Journal of the American Chemical Society, 2020, 142(7), 3564-3576. URL: [Link][2]
-
Title: Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts Source: Organic Letters, 2011, 13(10), 2564-2567. URL: [Link][3]
Sources
- 1. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 2. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay Preparation and Optimization for 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Executive Summary
The compound 1-(4-Bromophenylsulfonyl)-4-methylpiperidine combines an arylsulfonamide moiety with a basic methylpiperidine ring. This specific structural topology is recognized as a "privileged scaffold" in early-stage drug discovery. The sulfonamide group acts as a potent hydrogen bond acceptor, while the piperidine nitrogen readily forms salt bridges with conserved acidic residues (e.g., aspartate) in various biological targets. Consequently, derivatives of this scaffold are heavily investigated as 5-HT7 receptor antagonists (1)[1], acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases (2)[2], and selective metalloproteinase inhibitors (3)[3].
This application note provides detailed, self-validating in vitro protocols for evaluating this compound in both a biochemical enzyme assay and a radioligand GPCR binding assay, ensuring high-fidelity data generation.
Physicochemical Profiling & Formulation Strategy
The Causality of Formulation
1-(4-Bromophenylsulfonyl)-4-methylpiperidine is highly lipophilic due to the bulky bromophenyl ring. Direct introduction of this compound into aqueous assay buffers will result in rapid precipitation or micelle formation, leading to false-negative screening results (artificially low target engagement).
To prevent this, the compound must be maintained in 100% DMSO until the final assay step. The final DMSO concentration in the assay must not exceed 1% (v/v) to avoid denaturing target proteins or disrupting lipid membranes in receptor assays.
Step-by-Step Stock Preparation
-
Weighing: Weigh 3.18 mg of the lyophilized powder (MW ≈ 318.23 g/mol ) into a low-binding glass vial. Avoid polystyrene plastics, as hydrophobic sulfonamides can adsorb to the plastic walls.
-
Primary Stock: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM primary stock . Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.
-
Serial Dilution: Prepare intermediate dilutions (e.g., 100X the final desired assay concentration) in 100% DMSO.
-
Storage: Aliquot the 10 mM stock into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent water condensation, which degrades DMSO quality and forces compound precipitation.
Caption: Serial dilution strategy to prevent hydrophobic compound precipitation.
Application 1: Acetylcholinesterase (AChE) Inhibition Assay
Piperidine derivatives are well-documented to interact with the catalytic anionic site (CAS) of AChE. We utilize a modified Ellman’s method to evaluate the inhibitory potency of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine.
Causality & Assay Logic
-
Pre-incubation Necessity: Piperidine scaffolds often exhibit slow-binding kinetics. A 15-minute pre-incubation of the compound with the enzyme before substrate addition is critical. Skipping this step prevents the system from reaching thermodynamic equilibrium, artificially inflating the apparent IC50.
-
Self-Validation: A "No Enzyme" control is mandatory to measure the spontaneous, non-enzymatic hydrolysis of the substrate (ATCI). Donepezil is used as a positive control to calculate the Z'-factor.
Protocol
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Reagent Prep: Prepare 15 mM acetylthiocholine iodide (ATCI) in water and 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in buffer containing 0.1 M NaCl and 0.02 M MgCl₂.
-
Pre-Incubation: In a 96-well clear-bottom plate, add 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 2 µL of the compound (from the 100X DMSO intermediate plate). Incubate at 25°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of DTNB and 20 µL of ATCI to initiate the reaction.
-
Detection: Immediately read the absorbance kinetically at 412 nm every 1 minute for 10 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine IC50 using non-linear regression (four-parameter logistic equation).
Caption: Workflow for Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method.
Application 2: 5-HT7 Receptor Radioligand Binding Assay
Arylsulfonamide-piperidines are classic 5-HT7 receptor antagonists. This assay measures the ability of the compound to displace a radioactive ligand from the receptor.
Causality & Assay Logic
-
Membranes vs. Whole Cells: Isolated cell membranes are used instead of whole cells to eliminate variables such as compound permeability and active efflux pumps, providing a direct measurement of target affinity (Ki).
-
Radioligand Choice: [3H]-5-CT (5-carboxamidotryptamine) is preferred over [3H]-5-HT due to its higher specific activity, improved chemical stability, and superior signal-to-noise ratio at the 5-HT7 receptor.
Protocol
-
Membrane Preparation: Thaw CHO cell membranes stably expressing the human 5-HT7 receptor. Homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Assay Assembly: In a 96-well deep-well plate, combine:
-
150 µL of membrane suspension (approx. 10 µg protein/well).
-
25 µL of [3H]-5-CT (final concentration 0.5 nM).
-
25 µL of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine (diluted in buffer from DMSO stock, final DMSO 1%).
-
-
Incubation: Seal the plate and incubate at 25°C for 120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.
-
Washing & Counting: Wash filters 3 times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Dry the filters, add 40 µL of scintillation cocktail, and read on a Microbeta counter.
Caption: Mechanism of 5-HT7 receptor antagonism by the arylsulfonamide derivative.
Quantitative Data Presentation & Assay Validation
To ensure the trustworthiness of the generated data, assay validation metrics must be calculated for every run. A Z'-factor > 0.5 indicates a robust assay suitable for screening. Below is a summary table of expected validation parameters for evaluating this scaffold.
| Parameter | 5-HT7 Receptor Binding | AChE Enzyme Inhibition |
| Reference Standard | SB-269970 (10 µM for NSB) | Donepezil (10 µM) |
| Assay Readout | Scintillation (CPM) | Absorbance (412 nm) |
| Expected Scaffold IC50 / Ki | ~ 10 - 50 nM | ~ 1 - 5 µM |
| Z'-Factor (Acceptance Criteria) | > 0.65 | > 0.75 |
| Hill Slope (nH) | 0.9 - 1.1 (Competitive) | 0.8 - 1.0 (Reversible) |
| Maximum DMSO Tolerance | Up to 2% | Up to 1% |
References
-
The multiobjective based design, synthesis and evaluation of the arylsulfonamide/amide derivatives of aryloxyethyl- and arylthioethyl-piperidines and pyrrolidines as a novel class of potent 5-HT7 receptor antagonists. ResearchGate. Available at: 1
-
Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. Available at: 2
-
Selective Arylsulfonamide Inhibitors of ADAM-17: Hit Optimization and Activity in Ovarian Cancer Cell Models. ResearchGate. Available at: 3
Sources
Technical Support Center: Synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Welcome to the technical support center for the synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific sulfonamide synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section tackles specific experimental issues you might encounter. The question-and-answer format is designed to directly address and resolve common problems.
Question 1: Why is my reaction yield of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine consistently low?
Low yields in this sulfonylation reaction can stem from several factors, often related to reagent quality, reaction conditions, and the presence of side reactions.[1]
Potential Causes & Solutions:
-
Hydrolysis of 4-Bromophenylsulfonyl Chloride: The sulfonyl chloride starting material is highly susceptible to hydrolysis by atmospheric moisture or residual water in your solvent.[2] This hydrolysis produces the corresponding sulfonic acid, which is unreactive towards the amine.
-
Preventative Measures:
-
Always use a freshly opened or properly stored bottle of 4-bromophenylsulfonyl chloride.
-
Employ anhydrous solvents. If you are using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensure it is freshly distilled or dried over molecular sieves.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.
-
-
-
Inadequate Base: The reaction between 4-bromophenylsulfonyl chloride and 4-methylpiperidine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A suitable base is crucial to neutralize this HCl.[3]
-
Recommended Bases & Stoichiometry:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common, non-nucleophilic organic bases. Use at least 1.1 to 1.5 equivalents relative to the 4-methylpiperidine.
-
Pyridine: Can also be used as a base and sometimes as the solvent.[1]
-
-
Optimization: Ensure the base is added to the reaction mixture before the sulfonyl chloride.
-
-
Suboptimal Reaction Temperature: While many sulfonylation reactions proceed well at room temperature, the rate can be slow.
-
Troubleshooting Steps:
-
Start the reaction at 0 °C (ice bath) during the addition of the sulfonyl chloride to control any initial exotherm.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
If monitoring by TLC or LC-MS shows incomplete conversion, gentle heating (e.g., to 40-50 °C) can be employed to drive the reaction to completion.
-
-
-
Steric Hindrance: While 4-methylpiperidine is a secondary amine and generally reactive, the methyl group can introduce some steric hindrance.[4] This can slow down the reaction compared to less substituted amines.
-
Mitigation Strategy: Increasing the reaction time or gentle heating, as mentioned above, can help overcome this kinetic barrier.
-
Question 2: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?
The primary side reactions in this synthesis are hydrolysis of the sulfonyl chloride and potential reactions with impurities.
Common Side Products & Prevention:
| Side Product | Formation Mechanism | Prevention & Minimization |
| 4-Bromophenylsulfonic Acid | Reaction of 4-bromophenylsulfonyl chloride with water.[2] | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Bis-sulfonylation Product | Unlikely with a secondary amine like 4-methylpiperidine, but can occur with primary amine impurities. | Ensure the purity of your 4-methylpiperidine starting material. |
| Sulfonate Esters | If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride.[2] | Use aprotic solvents like DCM, THF, or acetonitrile. |
Question 3: My product is difficult to purify. What are the best practices for isolating pure 1-(4-Bromophenylsulfonyl)-4-methylpiperidine?
Purification can be challenging due to the polarity of the sulfonamide and potential for co-elution with starting materials or byproducts.
Purification Strategies:
-
Aqueous Workup:
-
After the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 4-methylpiperidine and the amine base (like TEA or DIPEA).
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove any 4-bromophenylsulfonic acid.
-
Finally, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. For example, a gradient from 10% to 50% ethyl acetate in hexane.
-
Tailing: If the product streaks or "tails" on the silica gel, adding a small amount (0.5-1%) of triethylamine to the mobile phase can improve the peak shape by neutralizing the acidic silanol groups on the silica.[5]
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Systems: Experiment with solvent pairs like ethanol/water, isopropanol/water, or ethyl acetate/hexane. Dissolve the crude product in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed. Allow to cool slowly to form crystals.
-
Experimental Workflow for Improved Yield
Caption: A streamlined workflow for the synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
This reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of 4-methylpiperidine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the loss of the chloride leaving group. The base present in the reaction mixture then deprotonates the resulting ammonium salt to yield the final sulfonamide product.
Caption: The nucleophilic substitution mechanism for sulfonamide formation.
Q2: Which solvents are most suitable for this reaction?
Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[4] Good choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
Ensure your chosen solvent is anhydrous.
Q3: How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot the reaction mixture alongside your starting materials (4-methylpiperidine and 4-bromophenylsulfonyl chloride). The product, being more polar than the starting amine but less polar than the sulfonic acid byproduct, should have a distinct Rf value. The disappearance of the limiting reagent (usually the amine) indicates reaction completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the mass of the desired product and helping to identify any side products.
Q4: Are there any safety precautions I should be aware of?
-
4-Bromophenylsulfonyl Chloride: This is a corrosive and lachrymatory compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also moisture-sensitive.
-
Organic Solvents and Bases: Handle all organic solvents and bases in a well-ventilated fume hood. Triethylamine and pyridine have strong, unpleasant odors.
References
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
-
The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
PMC. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
PlumX. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonamide derivatives of piperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]
-
Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
SciELO México. (2017, October 12). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (2017, October 12). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
Sources
troubleshooting 1-(4-Bromophenylsulfonyl)-4-methylpiperidine solubility in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(4-Bromophenylsulfonyl)-4-methylpiperidine . This compound is notoriously difficult to handle in aqueous media due to its extreme lipophilicity and rigid crystal lattice.
This guide bypasses generic advice to provide a mechanistic deep dive, actionable troubleshooting FAQs, and self-validating protocols to ensure your biochemical and cell-based assays yield reliable, reproducible data.
Mechanistic Deep Dive: The Causality of Insolubility
To solve a solubility issue, we must first understand the molecular causality. 1-(4-Bromophenylsulfonyl)-4-methylpiperidine consists of three distinct structural domains that dictate its behavior in water:
-
The 4-Bromophenyl Group: A highly lipophilic, electron-withdrawing aromatic ring that strongly repels water molecules and drives hydrophobic aggregation.
-
The 4-Methylpiperidine Ring: An aliphatic heterocycle that adds significant bulk and lipophilicity to the molecule.
-
The Tertiary Sulfonamide Linkage: This is the critical point of failure for many researchers. While primary and secondary sulfonamides possess an acidic N-H proton that can be ionized at high pH to form soluble salts[1], the nitrogen in this compound is fully substituted (tertiary) because it is part of the piperidine ring.
The Result: The molecule is completely neutral across the entire physiological pH range. It cannot be ionized[2]. Because salt formation is impossible, thermodynamic solubility in pure water is negligible, and researchers must rely on kinetic solubilization (co-solvents) or host-guest complexation (cyclodextrins)[3].
Solubilization Strategy Decision Matrix
Before proceeding to the troubleshooting steps, use the following logical workflow to determine the correct solubilization strategy for your specific assay type.
Decision tree for selecting a solubilization strategy based on assay requirements.
Troubleshooting FAQs
Q: I tried adjusting the pH of my assay buffer to 2.0 and 10.0, but the compound still crashes out. Why? A: As established in the mechanistic deep dive, 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a tertiary sulfonamide and lacks ionizable protons[2]. The piperidine nitrogen is tied up in the sulfonamide bond, rendering it non-basic, and the sulfonamide nitrogen has no protons, rendering it non-acidic. pH adjustment will not alter its ionization state or improve solubility. You must use co-solvents or excipients.
Q: When I dilute my 10 mM DMSO stock directly into PBS, the solution instantly turns cloudy. How can I prevent this? A: This is a classic case of "solvent shift" precipitation. When a highly concentrated DMSO stock is injected directly into water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the lipophilic compound can disperse, leaving the compound locally supersaturated, causing it to crystallize[4]. Solution: You must perform serial dilutions of your compound in 100% DMSO first , and then transfer a constant, small volume (e.g., 1 µL) from each DMSO dilution into your final aqueous buffer[5]. This ensures the final DMSO concentration remains constant (e.g., 1%) across all test concentrations.
Q: I need to test this compound in a cell-based assay, but 1% DMSO is toxic to my cells. What is the alternative? A: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins have a hydrophilic exterior and a hydrophobic cavity[3]. The cavity diameter of β-cyclodextrin (approx. 6.0–6.5 Å) is the exact steric match for the 4-bromophenyl moiety. By encapsulating the lipophilic tail, HP-β-CD pulls the molecule into the aqueous phase without requiring organic solvents, protecting your cells from solvent toxicity.
Self-Validating Experimental Protocols
Protocol A: Kinetic Aqueous Solubility Determination (For In Vitro Assays)
This protocol utilizes a DMSO co-solvent approach coupled with filtration to determine the maximum kinetic solubility before precipitation occurs[6],[5].
Self-validating workflow for kinetic aqueous solubility determination using DMSO.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex gently and sonicate for 5 minutes to ensure complete dissolution[4].
-
Serial Dilution: Prepare a 7-point 2-fold serial dilution of the compound in 100% DMSO in a V-bottom polypropylene plate.
-
Buffer Transfer: Dispense 190 µL of your target aqueous buffer (e.g., PBS pH 7.4) into a MultiScreen®-PCF filter plate[6]. Transfer 10 µL of each DMSO dilution into the buffer. (Final DMSO concentration = 5%).
-
Incubation: Seal the plate and incubate at room temperature for 1.5 to 2 hours with gentle shaking (150 rpm) to allow thermodynamic equilibrium of the precipitate[6].
-
Filtration & Quantification: Apply vacuum to the filter plate to remove precipitated aggregates. Quantify the soluble fraction in the filtrate using LC/MS/MS against a standard calibration curve prepared in 100% organic solvent.
-
Self-Validation System: Always run a known soluble standard (e.g., hydrocortisone) and a known insoluble standard (e.g., amiodarone) on the same plate. If the insoluble standard shows high aqueous recovery, your filter membrane has ruptured or the DMSO concentration is artificially inflating solubility.
Protocol B: HP-β-CD Inclusion Complexation (For Cell/In Vivo Assays)
When organic solvents are prohibited, host-guest complexation is required.
Step-by-Step Methodology:
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or saline.
-
Compound Addition: Add 1-(4-Bromophenylsulfonyl)-4-methylpiperidine in excess (e.g., 5 mg/mL) to the cyclodextrin solution.
-
Equilibration: Stir the suspension magnetically at 37°C for 24–48 hours. The prolonged time is necessary because the displacement of water from the cyclodextrin cavity by the lipophilic drug is an energy-dependent, thermodynamically driven process[3].
-
Clarification: Centrifuge the suspension at 15,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter to remove uncomplexed solid drug.
-
Self-Validation System: Construct a phase-solubility diagram (Higuchi-Connors plot) by measuring drug concentration across a gradient of HP-β-CD concentrations (0%, 5%, 10%, 15%, 20%). A linear AL -type curve confirms a true 1:1 stoichiometric inclusion complex, proving the drug is encapsulated and not merely suspended as colloidal aggregates.
Quantitative Data Summaries
Table 1: Solubilization Strategies & Tolerability Limits
| Solubilization Strategy | Mechanism of Action | Max Recommended Conc. (In Vitro) | Max Recommended Conc. (Cellular) | Primary Limitation |
| DMSO | Dielectric constant reduction | 5.0% (v/v) | 0.1% - 0.5% (v/v) | Cytotoxicity, enzyme denaturation[4] |
| HP-β-CD | Hydrophobic cavity encapsulation | 20% (w/v) | 10% (w/v) | Decreases free-drug fraction (permeability tradeoff)[3] |
| Solid Dispersion (PVP) | Amorphous state stabilization | N/A (Formulation) | N/A | Requires spray drying equipment[7] |
Table 2: Cyclodextrin Selection Matrix for Sulfonamides
| Cyclodextrin Type | Cavity Diameter (Å) | Water Solubility (mg/mL) | Fit for 4-Bromophenyl Group |
| α-Cyclodextrin | 4.7 - 5.3 | 145 | Poor (Cavity too small for bulky halogens) |
| β-Cyclodextrin | 6.0 - 6.5 | 18.5 | Excellent (Optimal steric fit)[3] |
| HP-β-CD | 6.0 - 6.5 | >600 | Optimal (High aqueous solubility + ideal fit)[3] |
| γ-Cyclodextrin | 7.5 - 8.3 | 232 | Poor (Cavity too large, weak binding affinity) |
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. nih.gov.[Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. acs.org.[Link]
-
The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. nih.gov.[Link]
-
Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique. jddtonline.info.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jddtonline.info [jddtonline.info]
HPLC method optimization for 1-(4-Bromophenylsulfonyl)-4-methylpiperidine purification
Welcome to the Technical Support Center for preparative chromatography. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols, focusing instead on the specific physicochemical behavior of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine .
This guide is designed for drug development professionals and synthesists who need to scale up their purification from the analytical bench to preparative HPLC, ensuring high yield, >99% purity, and robust reproducibility.
Part 1: Chemical Profiling & Chromatographic Rationale
To optimize a purification method, we must first understand the causality behind the molecule's chromatographic behavior.
The Target Molecule: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a tertiary sulfonamide. Because the piperidine nitrogen is fully substituted, this molecule lacks an acidic N-H proton. Consequently, it is strictly neutral across standard HPLC pH ranges (pH 2–8) and highly lipophilic due to the combined hydrophobic bulk of the bromophenyl ring, the piperidine ring, and the methyl group.
The Impurities: Typical crude mixtures contain unreacted starting materials and byproducts:
-
4-Methylpiperidine: A secondary amine that is highly basic and polar.
-
4-Bromobenzenesulfonic acid: The hydrolysis product of the sulfonyl chloride precursor, which is a strong acid and highly polar.
The Strategy: Because the target is neutral and lipophilic, a Reversed-Phase (RP) C18 stationary phase is ideal[1]. While the target's retention time will not shift significantly with pH changes, the mobile phase must be acidified (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to ensure the basic 4-methylpiperidine impurity remains fully protonated. This forces the basic impurity into its most polar state, causing it to elute in the void volume, far away from our strongly retained lipophilic target[1].
Part 2: Purification Workflow Diagram
Workflow for the analytical-to-preparative HPLC scale-up and purification of sulfonamides.
Part 3: Troubleshooting Guides & FAQs
Q1: During sample loading, my target peak exhibits severe fronting, or the system experiences sudden high backpressure. What is happening? A1: This is a classic "solvent mismatch" issue, common when purifying highly lipophilic sulfonamides[2]. If you dissolve your crude mixture in a strong solvent (like 100% DMSO or Acetonitrile) to maximize concentration, and then inject a large volume into a weak initial mobile phase (e.g., 95% Water), the compound instantly supersaturates and precipitates ("oils out") at the column head[2]. Solution: Dilute your injection sample with the initial mobile phase until it becomes slightly cloudy, then add just enough organic solvent dropwise to clear it. Alternatively, utilize a dry-loading technique where the sample is pre-adsorbed onto a small amount of C18 stationary phase.
Q2: I am observing co-elution of my target peak with a broad, tailing impurity. How do I fix this? A2: If the co-eluting impurity is early in the run, it is likely the basic 4-methylpiperidine. Ensure you are using an acidic modifier (0.1% TFA) to protonate it. If the impurity elutes closely to the target, your gradient slope is too steep. Solution: Implement "compound-specific method optimization" by creating a focused gradient[3]. Calculate the exact percentage of Acetonitrile at which the target elutes, and flatten the gradient slope to only rise 10-15% over 15 minutes around that specific elution point[3]. This maximizes resolution ( Rs ) without wasting solvent.
Q3: How do I ensure my optimized analytical method scales predictably to the preparative column without losing resolution? A3: Predictable scale-up is a mathematical certainty if you maintain the same stationary phase chemistry, column length ( L ), and particle size ( dp ). You must scale the flow rate and injection volume proportionally to the square of the column radii ( rprep2/ranal2 ) to maintain identical linear velocity and mass transfer kinetics.
Part 4: Quantitative Scale-Up Parameters
The following table summarizes the deterministic scaling factors required to move from analytical scouting to preparative isolation.
Table 1: Geometric Scale-Up Parameters (Assumes constant column length of 150 mm, 5 µm particle size, and identical mobile phase)
| Parameter | Analytical Scale | Semi-Prep Scale | Preparative Scale |
| Column Internal Diameter (ID) | 4.6 mm | 10.0 mm | 21.2 mm |
| Scale-Up Factor ( rprep2/ranal2 ) | 1.0x | 4.7x | 21.2x |
| Optimal Flow Rate | 1.0 mL/min | 4.7 mL/min | 21.2 mL/min |
| Typical Injection Volume | 20 µL | 94 µL | 424 µL |
| Estimated Mass Load Capacity | 1 - 5 mg | 5 - 25 mg | 20 - 100 mg |
Part 5: Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system; the final step validates the success of the entire workflow.
Phase 1: Analytical Scouting & System Suitability
-
Prepare a 1 mg/mL solution of the crude mixture in 50:50 Water:Acetonitrile.
-
Run a rapid scouting gradient (5% to 95% Acetonitrile with 0.1% TFA over 10 minutes) on a 4.6 x 150 mm C18 analytical column[3].
-
Identify the target peak via UV detection at 254 nm (optimal for the bromophenyl chromophore).
Phase 2: Focused Gradient Optimization
-
Calculate the elution composition of the target peak from the scouting run, accounting for the system dwell volume[3].
-
Design a shallow, focused gradient centered around the target's elution point (e.g., if it elutes at 60% ACN, run a gradient from 50% to 70% ACN over 15 minutes)[3].
-
Validation Check: Ensure the resolution ( Rs ) between the target and the closest impurity is ≥1.5 . Do not proceed to scale-up until this is achieved.
Phase 3: Volume & Mass Loading Study
-
Incrementally increase the injection volume on the analytical column (e.g., 10 µL, 20 µL, 50 µL) until resolution drops to 1.5 or peak shape distorts[1].
-
Record the maximum analytical load to establish the baseline for scale-up calculations.
Phase 4: Preparative Execution & Fraction Validation
-
Install a chromatographically equivalent preparative column (e.g., 21.2 x 150 mm C18).
-
Apply the calculated scale-up factors for flow rate and injection volume (Refer to Table 1).
-
Collect fractions based on UV thresholding at 254 nm.
-
Self-Validation Step: Before pooling and lyophilizing, re-inject a 10 µL aliquot of the collected fractions back onto the analytical system using the Phase 1 scouting gradient. The purification is only considered successful if the analytical chromatogram confirms >99% purity by Area %.
References
-
Overview of Analytical-to-Preparative Liquid Chromatography Method Development - ACS Combinatorial Science - 3
-
Strategy for Preparative LC Purification - Agilent Technologies - 1
-
Technical Support Center: Purification of Crude 4-Chloropyridine-3-sulfonamide - Benchchem - 2
-
Preparative Liquid Chromatography Method Scale-Up - Waters Corporation -
Sources
Technical Support Center: Minimizing Debromination of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering hydrodebromination (dehalogenation) side reactions when utilizing 1-(4-Bromophenylsulfonyl)-4-methylpiperidine in palladium-catalyzed cross-coupling reactions.
Mechanistic Causality of Hydrodebromination
1-(4-Bromophenylsulfonyl)-4-methylpiperidine is an electron-deficient aryl bromide due to the strongly electron-withdrawing nature of the para-sulfonyl group. While this electronic activation facilitates rapid oxidative addition to palladium(0) catalysts, it simultaneously renders the resulting Ar-Pd(II)-Br intermediate highly electrophilic.
Hydrodebromination competes directly with the desired transmetalation step. If the transmetalation is slow, the Ar-Pd(II)-Br intermediate can intercept a hydride source (from protic solvents, aliphatic amine bases, or trace moisture) to form an Ar-Pd(II)-H species[1]. Subsequent reductive elimination yields the undesired 1-(phenylsulfonyl)-4-methylpiperidine byproduct instead of the desired cross-coupled product[2].
Catalytic cycle of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine showing debromination pathway.
Troubleshooting Guide: Condition Optimization
Issue A: High levels of debromination observed in Suzuki-Miyaura coupling.
Diagnostic: LC-MS or GC-MS shows a major peak corresponding to[M-Br+H] (the reduced arene) instead of the cross-coupled product[1]. Root Cause: The transmetalation step is too slow relative to background hydride transfer. Electron-deficient aryl bromides are highly prone to this when protic solvents (alcohols, water) or strong alkoxide bases are used[2]. Corrective Action:
-
Switch Solvents: Move from Ethanol/Water or DMF to strictly aprotic, non-reducible solvents like Toluene or 1,4-Dioxane[1].
-
Optimize the Base: Replace strong bases (e.g., NaOtBu, NaOH) with milder, inorganic bases like anhydrous K3PO4 or CsF. CsF is highly effective at activating boronic acids without acting as a hydride source[2].
-
Ligand Tuning: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands accelerate the transmetalation and reductive elimination steps, outcompeting the background debromination[3].
Issue B: Debromination during Heck or Buchwald-Hartwig reactions.
Diagnostic: Formation of the reduced arene when using aliphatic amine bases (e.g., Et3N, DIPEA). Root Cause: Aliphatic amines can coordinate to the Pd(II) center and undergo β-hydride elimination, directly delivering a hydride to the metal, which then reductively eliminates with the aryl group[4]. Corrective Action: Substitute organic amine bases with inorganic bases like K2CO3 or NaOAc. If an organic base is strictly required, use sterically hindered bases lacking α-hydrogens[4].
Quantitative Data: Impact of Reaction Conditions
The following table summarizes typical optimization results for the cross-coupling of electron-deficient aryl bromides like 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, demonstrating how specific variables mitigate the side reaction[1][3].
| Solvent System | Base | Catalyst / Ligand | Temp (°C) | Desired Product Yield (%) | Debromination Byproduct (%) |
| DMF / H2O | Na2CO3 | Pd(PPh3)4 (5 mol%) | 100 | 35% | 55% |
| Ethanol / H2O | NaOH | Pd(dppf)Cl2 (5 mol%) | 90 | 45% | 40% |
| Toluene | K3PO4 | Pd2(dba)3 / XPhos | 80 | 88% | <5% |
| 1,4-Dioxane | CsF | Pd(OAc)2 / SPhos | 80 | 92% | <2% |
Standard Operating Procedure (SOP): Validated Suzuki-Miyaura Protocol
This self-validating protocol is engineered to suppress hydrodebromination by utilizing an anhydrous, aprotic solvent system and a mild fluoride base to kinetically favor transmetalation.
Materials:
-
1-(4-Bromophenylsulfonyl)-4-methylpiperidine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos ligand (4 mol%)
-
Cesium Fluoride (CsF) (3.0 equiv, freshly dried)
-
Anhydrous 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Reagent Loading: Add 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, the arylboronic acid, Pd(OAc)2, SPhos, and anhydrous CsF to the flask[2].
-
Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen and ambient moisture[1].
-
Solvent Addition: Introduce anhydrous, sparged 1,4-Dioxane via syringe. (Crucial: Do not use DMF or alcohols, as these act as primary hydride donors[1])
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The use of SPhos accelerates transmetalation, minimizing the residence time of the vulnerable Ar-Pd(II)-Br intermediate[3].
-
Self-Validation Check: At t=1 hour, extract a 10 µL aliquot, dilute in MeCN, and run LC-MS. The ratio of product mass to [M-Br+H] mass should exceed 20:1. If debromination exceeds 10%, verify the anhydrous nature of the CsF and the integrity of the boronic acid.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate under reduced pressure[1]. Purify via flash chromatography.
Frequently Asked Questions (FAQs)
Q: Why is 1-(4-Bromophenylsulfonyl)-4-methylpiperidine more prone to debromination than standard bromobenzene? A: The sulfonyl group is highly electron-withdrawing. This decreases the electron density on the aromatic ring, making the initial oxidative addition of Pd(0) very fast. However, it also stabilizes the resulting Ar-Pd(II)-Br complex, making it highly electrophilic and exceptionally reactive towards any available hydride donors in the system[3].
Q: Can I use microwave irradiation to reduce debromination? A: Yes. Microwave heating can rapidly drive the reaction to completion. Because the desired cross-coupling (transmetalation/reductive elimination) often has a different activation energy profile than the side reaction, rapid heating to the optimal temperature can kinetically favor the desired product and reduce the time the catalyst spends in the vulnerable intermediate state[1].
Q: Does the choice of boronic acid derivative matter? A: Absolutely. If the boronic acid undergoes rapid protodeboronation (degradation), the effective concentration of the transmetalating agent drops. This leaves the Ar-Pd(II)-Br intermediate "stranded" in the catalytic cycle, drastically increasing the probability that it will eventually abstract a hydride and debrominate[2]. If your boronic acid is unstable, consider using a MIDA boronate or a potassium trifluoroborate salt to ensure a steady, slow release of the active coupling partner[5].
Logical troubleshooting workflow for mitigating debromination in cross-coupling reactions.
References
-
The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. Available at:[Link]
Sources
optimizing crystallization conditions for 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Welcome to the Technical Support Center for Crystallization Optimization. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of isolating high-purity pharmaceutical intermediates.
Crystallizing 1-(4-Bromophenylsulfonyl)-4-methylpiperidine presents unique thermodynamic challenges. Unlike primary or secondary sulfa drugs, this molecule is a tertiary sulfonamide. Because the piperidine nitrogen is fully substituted, the molecule lacks an N-H hydrogen bond donor. Consequently, it cannot form the robust, classic hydrogen-bonded dimer or catemer networks typically [1]. Instead, its crystal lattice is governed by weaker C-H···O interactions, steric bulk from the methylpiperidine ring, and potential halogen bonding from the bromophenyl moiety. This fundamental structural difference makes the molecule highly lipophilic, significantly altering its solubility profile and making it highly susceptible to "oiling out" or precipitating as an amorphous solid.
Below is a comprehensive, causality-driven guide to mastering the crystallization of this specific derivative.
Part 1: Quantitative Solvent Screening Matrix
Because 1-(4-Bromophenylsulfonyl)-4-methylpiperidine lacks strong directional hydrogen bond donors, it exhibits exceptionally high solubility in moderately polar aprotic solvents, which can depress its melting point and hinder nucleation. Selecting the right binary solvent system is critical.
Table 1: Solvent Selection Data for Tertiary Sulfonamides
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Solubility Profile | Application Recommendation |
| Ethyl Acetate | 6.0 | 77.1 | High (Hot) / Moderate (Cold) | Primary Solvent: Excellent balance of polarity; avoids excessive supersaturation. |
| Ethanol | 24.5 | 78.3 | Moderate (Hot) / Low (Cold) | Co-solvent: Protic nature limits solubility of the lipophilic solute, aiding controlled nucleation. |
| Acetone | 20.7 | 56.0 | Very High | High Risk: Prone to oiling out; only use if paired with a cold, highly non-polar anti-solvent. |
| Heptane | 1.9 | 98.4 | Very Low | Anti-Solvent: Ideal for biphasic crystallization to force the system into the metastable zone. |
Part 2: Troubleshooting & FAQs
Q1: Why is my 1-(4-Bromophenylsulfonyl)-4-methylpiperidine "oiling out" instead of forming crystals? Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solute's concentration exceeds its solubility at a temperature that is higher than the melting point of the solute in that specific solvent mixture, leading to a [2]. Because this tertiary sulfonamide relies on weak intermolecular forces, it easily forms [3] with moderately polar solvents. Solution: Do not attempt to cool the oil further, as it will solidify into an impure amorphous glass. Instead, reheat the mixture until the oil redissolves, then add a non-polar anti-solvent (like heptane) to decrease the overall solubility. This forces the saturation curve to intersect the solid-liquid boundary rather than the liquid-liquid boundary, allowing you to [4].
Q2: My product precipitated as an amorphous powder. How can I induce crystallinity? Causality: Amorphous solids form when the solution is subjected to a massive supersaturation gradient (e.g., rapid cooling or excessive anti-solvent addition). The molecules crash out kinetically before they have the thermodynamic time required to orient into an ordered crystal lattice, causing them to [2]. Solution: Redissolve the powder. Implement a strict, controlled cooling ramp.[5] (ideally 0.5 °C/min) to ensure the system remains within the metastable zone, favoring the slower thermodynamic process of crystal growth over rapid kinetic nucleation.
Q3: How do I control polymorphism and ensure batch-to-batch consistency? Causality: Sulfonamides are notorious for polymorphism due to the rotational flexibility around the S-N bond and [1]. Different cooling rates and solvent polarities will stabilize different conformers. Solution: Standardize your solvent matrix and strictly control the cooling rate. Most importantly, employ seeding . Introducing 1-2% (w/w) of a validated seed crystal into the supersaturated solution bypasses the primary nucleation energy barrier, allowing you to [3] into the desired polymorph.
Part 3: Crystallization Troubleshooting Workflow
Workflow for troubleshooting crystallization of sulfonamide derivatives.
Part 4: Self-Validating Protocol: Solvent/Anti-Solvent Crystallization
To guarantee reproducible results, every step of this protocol includes a physical self-validation check. Do not proceed to the next step unless the validation criteria are met.
Materials: Ethyl Acetate (Primary Solvent), Heptane (Anti-solvent).
-
Dissolution: Suspend the crude 1-(4-Bromophenylsulfonyl)-4-methylpiperidine in a minimal volume of Ethyl Acetate. Heat to 65°C with moderate magnetic stirring.
-
Validation Check: The solution must be completely transparent. Any remaining turbidity indicates undissolved solute or insoluble impurities, which will act as unwanted heterogeneous nucleation sites. If cloudy, add hot Ethyl Acetate in 0.5 mL increments until clear.
-
-
Hot Filtration: Perform a hot gravity filtration through a pre-warmed fluted filter paper into a pre-warmed receiving flask.
-
Validation Check: The filtrate must remain perfectly clear. If crystals appear in the receiving flask immediately, premature crystallization has occurred due to rapid cooling[4]. Reheat to 65°C to redissolve.
-
-
Anti-Solvent Addition: Maintain the filtrate at 65°C. Slowly add hot Heptane dropwise via an addition funnel.
-
Validation Check: Stop the addition the exact moment the solution exhibits persistent turbidity (the cloud point). This visual cue is your confirmation that the system has successfully crossed the solubility curve and entered the metastable zone[3].
-
-
Seeding & Aging: Add 1-2 mg of pure seed crystals. Hold the temperature at 65°C for 30 minutes.
-
Validation Check: Following seed addition, the initial turbidity should gradually resolve into distinct, visible crystalline particles swirling in the flask, confirming thermodynamic crystal growth over kinetic crashing.
-
-
Controlled Cooling: Initiate a slow cooling ramp of 0.5 °C/min down to 20°C.
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Heptane to displace the mother liquor, and dry under vacuum at 40°C to constant weight.
References
-
Title: Polymorphism in Secondary Benzene Sulfonamides Source: Crystal Growth & Design (ACS Publications) URL: [Link]
-
Title: Understanding Polymorph Selection of Sulfamerazine in Solution Source: Crystal Growth & Design (ACS Publications) URL: [Link]
- Title: US5314506A - Crystallization method to improve crystal structure and size Source: Google Patents URL
Sources
Technical Support Center: Resolving Co-Elution in 1-(4-Bromophenylsulfonyl)-4-methylpiperidine Chromatography
Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I frequently encounter challenges where structurally similar compounds resist separation. 1-(4-Bromophenylsulfonyl)-4-methylpiperidine presents a classic chromatographic challenge due to its high lipophilicity and neutral character.
I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve co-elution issues for this specific sulfonamide. Instead of relying on trial and error, the following troubleshooting guides and protocols are built on mechanistic causality and self-validating workflows.
Diagnostic Workflow
Before adjusting your method, you must determine if you are facing a chemical separation issue or a mechanical system failure. Follow the diagnostic logic below.
Diagnostic workflow for differentiating apparent co-elution from true co-elution and optimizing.
Part 1: Mechanistic FAQs - Understanding the Analyte
Q: Why does 1-(4-Bromophenylsulfonyl)-4-methylpiperidine frequently co-elute with its synthesis impurities during RP-HPLC? A: The causality lies in the molecule's structure. It is a tertiary sulfonamide, synthesized from 4-bromobenzenesulfonyl chloride and 4-methylpiperidine. Because the sulfonamide nitrogen is fully substituted, the molecule lacks an ionizable proton and is highly lipophilic. Synthesis often involves 4-methylpiperidine, which can contain 3-methylpiperidine as a raw material impurity. The resulting 3-methylpiperidine sulfonamide isomer has nearly identical hydrophobicity and dipole moment, leading to a separation factor ( α ) close to 1.0 on standard C18 columns, causing severe co-elution.
Q: My chromatogram shows a distinct shoulder on the main peak. How do I definitively diagnose whether this is true co-elution or just poor peak shape? A: Apparent co-elution is frequently a symptom of extra-column volume, a degraded column bed, or contamination[1]. Before altering your method, you must validate the system's mechanical health. Self-Validating Diagnostic: Inject a highly symmetrical, well-retained reference standard (e.g., toluene).
-
If the reference standard also exhibits a shoulder or peak tailing, the issue is mechanical (e.g., a column void). Flush with a strong solvent or replace the column[1].
-
If the reference standard elutes as a sharp, symmetrical peak, the shoulder on your sulfonamide peak is a true co-eluting impurity. Proceed to gradient and selectivity optimization.
Q: Adjusting the mobile phase pH from 2.5 to 7.0 did not improve the resolution of the co-eluting peak. Why? A: As a neutral tertiary sulfonamide, 1-(4-Bromophenylsulfonyl)-4-methylpiperidine remains non-ionized across the standard RP-HPLC pH range (pH 2–8). Consequently, its retention factor ( k ) will not shift with pH adjustments. If the co-eluting impurity also failed to shift, it indicates the impurity is similarly neutral—most likely a structural isomer. To resolve neutral isomers, you must abandon pH optimization and focus on altering the separation factor ( α ) through stationary phase chemistry or mobile phase composition[2].
Part 2: Troubleshooting Guide & Optimization Protocols
When true co-elution of neutral isomers is confirmed, you must systematically alter the chromatographic thermodynamics.
Protocol: Systematic Resolution of True Co-Elution
Objective: Achieve baseline resolution ( Rs≥1.5 ) between 1-(4-Bromophenylsulfonyl)-4-methylpiperidine and closely related isomeric impurities.
Step 1: Isolate the Elution Window and Adjust Gradient Slope
-
Identify Elution Point: Run a generic screening gradient (e.g., 5% to 95% B over 20 minutes). Calculate the exact mobile phase composition (%B) at the retention time of the co-eluting mass[3].
-
Set New Baseline: Subtract 10% from this calculated %B to establish a new, highly focused gradient starting point[3].
-
Flatten the Slope: Halve your original gradient rate (e.g., reduce from 3.0% B/min to 1.5% B/min) to increase the capacity factor ( k )[3]. Self-Validation Checkpoint: Inject the sample. Calculate the resolution ( Rs ) using the USP formula. If Rs≥1.5 , the method is validated. Exercise extreme caution and track peaks using Diode Array Detection (UV spectral identification) or Mass Spectrometry to ensure peaks have separated and not simply inverted[3]. If Rs<1.5 , proceed to Step 2.
Step 2: Modify Solvent Selectivity ( α )
-
Switch Modifier: Change the organic modifier in your mobile phase from Acetonitrile to Methanol.
-
Mechanistic Rationale: Acetonitrile relies on dipole interactions, whereas Methanol acts as a strong hydrogen bond donor and acceptor[4]. Because the sulfonamide oxygens can accept hydrogen bonds, Methanol alters the solvation shell differently, often providing the selectivity shift needed to resolve sulfonamides[5]. Self-Validation Checkpoint: Re-inject and evaluate Rs . If partial resolution occurs, optimize the Acetonitrile/Methanol ratio (e.g., 50:50 blend). If co-elution persists, proceed to Step 3.
Step 3: Orthogonal Stationary Phase Selection
-
Switch Column Chemistry: Replace the standard C18 (alkyl) column with a Pentafluorophenyl (PFP) or Phenyl-Hexyl column[2].
-
Mechanistic Rationale: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine contains a bromophenyl group. PFP columns introduce orthogonal retention mechanisms—specifically π−π interactions, dipole interactions, and halogen bonding—which recognize subtle spatial differences in isomers that standard C18 columns cannot[2]. Self-Validation Checkpoint: Run the optimized gradient from Step 1 on the new column. Baseline resolution should now be achieved.
Part 3: Quantitative Parameter Adjustments
To aid in your method development, the following table summarizes the expected impact of various parameter adjustments specifically for this sulfonamide class.
| Parameter | Baseline Condition | Optimized Condition | Mechanistic Rationale | Expected Impact on Resolution ( Rs ) |
| Gradient Slope | 5% B/min | 1.5% B/min | Increases analyte interaction time with the stationary phase. | Moderate increase; pulls apart peaks with slight hydrophobic differences. |
| Organic Modifier | 100% Acetonitrile | 100% Methanol | Shifts solvation dynamics from dipole interactions to hydrogen bonding. | Significant selectivity ( α ) shift for sulfonamides. |
| Stationary Phase | C18 (Alkyl) | PFP (Fluorinated) | Induces orthogonal π−π and halogen interactions with the bromophenyl group. | High probability of achieving baseline resolution for isomers. |
| Aqueous pH | pH 2.5 | pH 7.0 | Modifies ionization state. | Minimal for the neutral target; high for basic impurities (e.g., free piperidine). |
References
[2] Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: chromatographyonline.com URL: [Link]
[4] Title: Reversed Phase HPLC Method Development Source: phenomenex.com URL: [Link]
[3] Title: HPLC method development critical decisions Source: elementlabsolutions.com URL: [Link]
Sources
preventing thermal degradation of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine during scale-up
Technical Support Center: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Guide for Preventing Thermal Degradation During Scale-Up
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the thermal stability of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine during process scale-up. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, ensuring the integrity and yield of your synthesis.
Section 1: Understanding the Thermal Liability of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Before troubleshooting, it's crucial to understand the inherent chemical risks. The primary point of thermal instability in the molecule is the nitrogen-sulfur (N-S) bond of the sulfonamide group. At elevated temperatures, this bond can undergo homolytic or heterolytic cleavage, leading to a cascade of degradation products.
Potential Degradation Pathway:
The most probable degradation pathway involves the cleavage of the N-S bond, which can lead to desulfonylation.[1][2] This process can generate highly reactive radical or ionic intermediates, which can then participate in a variety of side reactions, leading to impurity formation and discoloration of the reaction mixture.
Caption: Potential thermal degradation pathway via N-S bond cleavage.
The key to preventing this is to operate well below the decomposition onset temperature (T_onset). This temperature is not a fixed value but must be determined experimentally for your specific material and process conditions.
Section 2: Troubleshooting Guide for Thermal Degradation
This section addresses common issues encountered during the scale-up of processes involving 1-(4-Bromophenylsulfonyl)-4-methylpiperidine.
Issue 1: My reaction mixture is darkening, and I'm observing a significant drop in yield after scaling up from 1L to 20L.
-
Probable Cause 1: Inefficient Heat Transfer. The surface-area-to-volume ratio decreases dramatically during scale-up.[3] This means that heat generated by the reaction (even a mild exotherm) or applied externally is not dissipated as efficiently, leading to localized "hot spots" where the internal temperature can significantly exceed the jacket temperature.[4][5]
-
Probable Cause 2: Extended Processing Time. Larger volumes often require longer heating and transfer times. Prolonged exposure to elevated temperatures, even if below the decomposition point, can lead to cumulative degradation.
-
Recommended Solutions:
-
Characterize Thermal Hazards: Before scale-up, perform a thermal stability analysis using Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition.[6][7] This will define your maximum safe operating temperature.
-
Improve Mixing: Inefficient mixing is a primary cause of hot spots.[5][8] Switch from magnetic stirring, which is often inadequate for large volumes, to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogenous temperature distribution.[4][5]
-
Optimize Heating Protocol: Use a controlled heating ramp. Avoid aggressive heating rates.[8] Ensure your reactor is equipped with a calibrated internal temperature probe to monitor the actual batch temperature, not just the jacket fluid temperature.[4][8]
-
Re-evaluate Solvent Choice: Select a solvent with a boiling point that allows the reaction to proceed efficiently at a temperature safely below the degradation onset.[8] This can act as a natural temperature ceiling.
-
Issue 2: My HPLC/LC-MS analysis shows several new, low-level impurities post-reaction that were not present in the lab-scale runs.
-
Probable Cause 1: Early-Stage Degradation. The new peaks are likely the initial degradation products. Their appearance indicates that while a full-blown runaway has not occurred, the process is operating in a temperature range that initiates decomposition pathways.
-
Probable Cause 2: Oxygen Exposure. While the primary focus is thermal degradation, the presence of oxygen at higher temperatures can exacerbate decomposition through oxidative pathways.
-
Recommended Solutions:
-
Develop a Stability-Indicating Analytical Method: Your analytical method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[9][10] Forced degradation (stress testing) studies—exposing the compound to acid, base, oxidation, and heat—can help identify potential degradants and validate your method's specificity.[11]
-
Reduce Operating Temperature: Based on your analytical data, systematically lower the reaction temperature in small increments (e.g., 5-10 °C) and monitor the impurity profile. The goal is to find the optimal balance between reaction rate and purity.
-
Inert the Reactor: Ensure the reactor headspace is purged with an inert gas like nitrogen or argon before heating and maintained under a positive pressure throughout the process to minimize oxidation.[12]
-
Caption: Troubleshooting decision tree for thermal degradation events.
Section 3: Proactive Strategies & FAQs
Q1: What is the first and most critical step before scaling up any reaction involving this compound?
A1: The most critical first step is a comprehensive process safety assessment.[13] This includes performing thermal analysis (TGA/DSC) to determine the thermal stability of the starting material, any intermediates, and the final product.[3][13] This data provides the fundamental knowledge of the compound's decomposition temperature, which dictates the entire process design.[6]
Q2: How should I design a heating and cooling cycle for a large-scale batch?
A2: Your design should prioritize control and avoid thermal shock.
-
Heating: Use a gradual ramp rate. For exothermic reactions, the addition of a limiting reagent should control the rate of heat generation, not the heating jacket.[3] The addition rate must be slow enough that your cooling system can safely remove the heat generated.[5][8]
-
Cooling: Ensure your reactor's cooling capacity is sufficient to handle the reaction exotherm and to cool the batch in a reasonable time. Always have an emergency cooling plan, such as a quench solution or an external cooling bath.[8]
Q3: What are the best analytical techniques for monitoring reaction progress and degradation?
A3: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the workhorse for this analysis.[14] It is excellent for quantifying the disappearance of starting material and the formation of the product and impurities.[14][15] For identifying unknown degradation products, coupling HPLC with a Mass Spectrometer (LC-MS) is invaluable, as it provides structural information based on the mass-to-charge ratio of the impurities.[9][11]
| Parameter | HPLC / UPLC | LC-MS | TGA / DSC |
| Primary Use | Quantify purity, product, and impurities | Identify unknown degradation products | Determine decomposition temperature |
| Stage of Use | In-process control, final product release | Impurity investigation, method development | Process development, safety assessment |
| Key Output | Chromatogram with peak areas (%) | Mass spectra of impurities | Onset temperature (°C), mass loss (%) |
Caption: Comparison of key analytical techniques for stability assessment.
Section 4: Key Experimental Protocols
Protocol 1: Determination of Decomposition Onset by TGA
-
Objective: To determine the temperature at which 1-(4-Bromophenylsulfonyl)-4-methylpiperidine begins to lose mass due to thermal decomposition.
-
Instrumentation: Thermogravimetric Analyzer (TGA).
-
Methodology:
-
Place 5-10 mg of the sample into a tared TGA pan (typically aluminum or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analysis: The onset temperature of decomposition is determined as the point where the TGA curve first deviates from the established baseline, indicating the beginning of mass loss.[6] This temperature should be considered the upper limit for any process operation.
-
Protocol 2: In-Process Control (IPC) by HPLC to Monitor Degradation
-
Objective: To monitor the formation of degradation products during the reaction in real-time or via sample analysis.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detector.
-
Methodology:
-
Method Setup (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Carefully quench a small, representative aliquot of the reaction mixture at specific time points. Dilute the sample with the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the HPLC system. Monitor the chromatogram for the appearance of new peaks or the growth of known impurity peaks relative to the main product peak. A well-developed stability-indicating method will show baseline separation between the main component and all potential degradants.[10]
-
References
-
Title: Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes Source: PMC (PubMed Central) URL: [Link]
-
Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: How do you Safely Scale up a Given Chemical Reaction? Source: Scientific Update URL: [Link]
-
Title: Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
-
Title: Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques Source: ResearchGate URL: [Link]
-
Title: Scale Up Safety_FINAL Source: Stanford Environmental Health & Safety URL: [Link]
-
Title: Scale-up Reactions Source: Division of Research Safety - University of Illinois URL: [Link]
-
Title: Water Effect on the Photochemistry of Arylazo Sulfonates Source: PMC (PubMed Central) URL: [Link]
-
Title: Scale up reactions Guideline Source: KAUST Health & Safety URL: [Link]
-
Title: Recent Trends in Stability Indicating Analytical Method for Drug Substance Source: Preprints.org URL: [Link]
-
Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]
-
Title: Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation Source: Journal of Applied Bioanalysis URL: [Link]
-
Title: Desulfonylation via Radical Process: Recent Developments in Organic Synthesis Source: PubMed URL: [Link]
-
Title: (PDF) Desulfonylation Reactions Source: ResearchGate URL: [Link]
-
Title: Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture Source: ResearchGate URL: [Link]
-
Title: Thermal Stability of Drugs Source: NETZSCH Analyzing & Testing URL: [Link]
-
Title: Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds Source: PMC (PubMed Central) URL: [Link]
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- 1. Desulfonylation via Radical Process: Recent Developments in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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A Comparative Guide to the Reactivity of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine and 4-Fluorophenylsulfonyl Piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the N-arylsulfonylpiperidine scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The reactivity of this scaffold, particularly at the aromatic ring, is of paramount importance for the synthesis of new chemical entities through late-stage functionalization. This technical guide provides an in-depth comparison of the reactivity of two key analogs: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine and its fluorine-substituted counterpart, 1-(4-fluorophenylsulfonyl)-4-methylpiperidine. This analysis, grounded in fundamental chemical principles and supported by experimental data, aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Executive Summary
The primary determinant of reactivity in nucleophilic aromatic substitution (SNAr) for these compounds is the nature of the halogen substituent on the phenylsulfonyl ring. It is well-established that in SNAr reactions, aryl fluorides are significantly more reactive than aryl bromides. This counterintuitive trend, where the stronger carbon-fluorine bond is more readily cleaved, is due to the high electronegativity of fluorine. This potent inductive electron-withdrawing effect stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the reaction, thereby lowering the activation energy. Consequently, 1-(4-fluorophenylsulfonyl)-4-methylpiperidine is expected to exhibit enhanced reactivity towards nucleophiles compared to 1-(4-Bromophenylsulfonyl)-4-methylpiperidine in SNAr reactions.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physicochemical properties of these two compounds is essential for their effective use in synthesis. The following table summarizes key properties, providing a basis for comparison.
| Property | 1-(4-Bromophenylsulfonyl)-4-methylpiperidine | 1-(4-Fluorophenylsulfonyl)piperidine |
| CAS Number | 333345-62-3[1] | 312-32-3 |
| Molecular Formula | C₁₂H₁₆BrNO₂S[1] | C₁₁H₁₄FNO₂S |
| Molecular Weight | 318.23 g/mol [1] | 243.30 g/mol |
| Appearance | Likely a solid at room temperature | Likely a solid at room temperature |
| Melting Point | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Expected to be soluble in organic solvents like DMSO and DMF.[2] |
| pKa (of piperidinium ion) | Estimated to be around 8-9 | Estimated to be around 8-9 |
Unraveling the Reactivity Puzzle: An In-depth Mechanistic Discussion
The enhanced reactivity of the fluoro-substituted compound in nucleophilic aromatic substitution is a cornerstone of its synthetic utility. This phenomenon can be rationalized by examining the mechanism of the SNAr reaction and the electronic properties of the halogen substituents.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The stability of this intermediate is crucial to the overall reaction rate.
The Role of the Halogen in Stabilizing the Meisenheimer Intermediate
Both fluorine and bromine are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+R). However, the balance of these effects is markedly different for the two halogens.
-
Fluorine: As the most electronegative element, fluorine exerts a very strong inductive electron-withdrawing effect. This potent -I effect significantly stabilizes the negative charge of the Meisenheimer intermediate. While fluorine also has a +R effect, it is less pronounced than its inductive effect in this context.
-
Bromine: Bromine is also electronegative and exhibits a -I effect, but it is considerably weaker than that of fluorine. Its +R effect is also present.
The dominant factor in stabilizing the anionic Meisenheimer complex is the inductive effect. The powerful -I effect of fluorine outweighs the fact that the C-F bond is stronger than the C-Br bond, leading to a lower activation energy for the formation of the intermediate and thus a faster overall reaction rate. This reactivity trend (F > Cl > Br > I) is a well-documented principle in SNAr chemistry.[5][6]
The Hammett substituent constants (σ) provide a quantitative measure of the electronic effects of substituents on a benzene ring.[7] The σₚ values for fluorine and bromine are +0.06 and +0.23, respectively, indicating that both are electron-withdrawing.[8][9] However, these values do not fully capture the pronounced rate enhancement observed with fluorine in SNAr, which is primarily a consequence of its strong inductive effect on the stability of the reaction intermediate.
Figure 1: Comparative reactivity in SNAr reactions.
Beyond SNAr: Other Reactivity Considerations
While SNAr is a primary mode of reactivity, the phenylsulfonyl moiety can participate in other transformations.
Reactions at the Sulfonyl Group: The sulfur atom of the sulfonyl group is electrophilic and can be attacked by strong nucleophiles. However, the S-N bond of a sulfonamide is generally quite stable. Cleavage of this bond typically requires harsh conditions. The nature of the halogen on the aromatic ring is expected to have a less pronounced effect on the reactivity at the distant sulfonyl center compared to its influence on the aromatic ring itself. Electron-withdrawing groups on the aryl ring do, however, generally increase the electrophilicity of the sulfonyl sulfur.[1]
Palladium-Catalyzed Cross-Coupling Reactions: In contrast to SNAr, the reactivity order is reversed in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In these reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker C-Br bond undergoes oxidative addition much more readily than the strong C-F bond. Therefore, 1-(4-Bromophenylsulfonyl)-4-methylpiperidine would be the preferred substrate for such transformations.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context for the discussed reactivity differences, the following is a representative protocol for a nucleophilic aromatic substitution reaction with a generic amine nucleophile. This protocol can be adapted for both the bromo- and fluoro-substituted substrates to allow for a direct comparison of their performance.
General Protocol for Nucleophilic Aromatic Substitution:
Materials:
-
1-(4-halophenylsulfonyl)-4-methylpiperidine (bromo or fluoro analog) (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 1-(4-halophenylsulfonyl)-4-methylpiperidine (1.0 eq), the base (2.0 - 3.0 eq), and the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amine nucleophile (1.2 - 2.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). It is anticipated that the reaction with the fluoro-substituted substrate will proceed at a faster rate and/or at a lower temperature than the bromo-substituted analog.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
Figure 2: General workflow for the nucleophilic aromatic substitution.
Quantitative Data Summary
| Reaction Type | 1-(4-Bromophenylsulfonyl)-4-methylpiperidine | 1-(4-Fluorophenylsulfonyl)-4-methylpiperidine | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Slower reactivity | Faster reactivity | The strong inductive effect of fluorine stabilizes the Meisenheimer intermediate.[5] |
| Palladium-Catalyzed Cross-Coupling | Higher reactivity | Lower to no reactivity | The weaker C-Br bond facilitates oxidative addition. |
Conclusion
The choice between 1-(4-Bromophenylsulfonyl)-4-methylpiperidine and 1-(4-fluorophenylsulfonyl)-4-methylpiperidine as a synthetic intermediate is dictated by the intended chemical transformation. For nucleophilic aromatic substitution reactions, the fluoro-substituted analog is the superior choice, offering enhanced reactivity that can lead to milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, for palladium-catalyzed cross-coupling reactions, the bromo-substituted compound is the more suitable substrate due to the greater lability of the carbon-bromine bond towards oxidative addition. A thorough understanding of these divergent reactivity profiles is crucial for the strategic design and efficient execution of synthetic routes in the pursuit of novel chemical matter.
References
- Guan, L., et al. (2012). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 77(21), 9538-9550.
- Guan, L., et al. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups.
- BenchChem. (2025). Reactivity Face-Off: Pyridine-2-sulfonate versus Arylsulfonyl Chlorides in Nucleophilic Substitution.
- Guan, L., et al. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(21), 8372-8379.
- ChemicalBook. (n.d.). 1-Boc-4-(4-fluoro-phenylamino)-piperidine.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- Appchem. (n.d.). 1-(4-Fluorophenylsulfonyl)piperidine | 312-32-3 | C11H14FNO2S.
- Sigma-Aldrich. (n.d.). 1-(4-Fluorophenylsulfonyl)piperidine | 312-32-3.
- Organic Syntheses. (n.d.). Procedure.
- Schwarzenbach, G., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- N.A. (n.d.). Table 1: Hammett constants for some common substituents.
- Wikipedia. (n.d.).
- Appchem. (n.d.). 1-(4-broMophenylsulfonyl)-4-Methylpiperidine | 333345-62-3 | C12H16BrNO2S.
- Lee, J. I., & Sigman, D. S. (2018).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
- N.A. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Seley, K. L., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism1. Journal of the American Chemical Society, 129(19), 6211-6221.
- Sigman, D. S. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
Sources
- 1. appchemical.com [appchemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dash.harvard.edu [dash.harvard.edu]
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- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. global.oup.com [global.oup.com]
- 9. web.viu.ca [web.viu.ca]
LC-MS Purity Validation of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine: A Comparative Guide on Column Chemistries
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar halogenated sulfonamides. 1-(4-Bromophenylsulfonyl)-4-methylpiperidine (CAS: 333345-62-3) is a critical building block in medicinal chemistry, often utilized in the synthesis of sulfonamide-based therapeutics.
Validating the purity of this compound is not merely a compliance exercise; it is a fundamental requirement for downstream synthetic success. The primary analytical challenge lies in distinguishing the target API from unreacted precursors (4-bromobenzenesulfonyl chloride and 4-methylpiperidine) and, most critically, its regioisomeric impurities (e.g., the 3-bromo isomer).
This guide provides an objective comparison between traditional C18 stationary phases and Biphenyl stationary phases , demonstrating why relying solely on hydrophobic dispersion forces is insufficient for halogenated sulfonamides, and providing a self-validating LC-MS protocol grounded in ICH Q2(R2) guidelines [1].
The Analytical Challenge: Causality of Co-Elution
To understand why standard methodologies fail, we must examine the molecular interactions at play. 1-(4-Bromophenylsulfonyl)-4-methylpiperidine contains a highly polar sulfonyl core flanked by a hydrophobic piperidine ring and an electron-deficient bromophenyl ring.
Why Standard C18 Fails (The Alternative)
Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. When analyzing the target compound alongside its regioisomer (1-(3-Bromophenylsulfonyl)-4-methylpiperidine), the hydrophobic surface area of both molecules is virtually identical. Consequently, their partition coefficients ( logP ) are indistinguishable to a C18 phase, leading to chromatographic co-elution. In an LC-MS workflow, this co-elution causes competitive ionization in the Electrospray Ionization (ESI) source, resulting in severe ion suppression and skewed quantitative data [2].
Why Biphenyl Succeeds (The Recommended Solution)
Biphenyl stationary phases introduce orthogonal retention mechanisms. In addition to standard hydrophobic interactions, the biphenyl rings provide π−π interactions and dipole-dipole interactions. The electron-withdrawing nature of the sulfonyl group and the bromine atom creates a unique electron density profile on the aromatic ring. The biphenyl phase exploits these subtle electronic differences between the 4-bromo (para) and 3-bromo (meta) isomers, achieving baseline resolution where C18 fails.
Synthetic pathway and critical impurities of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following LC-MS protocol is designed as a self-validating system. By incorporating blank matrix injections before the calibration curve and post-run Quality Control (QC) spikes, the method continuously verifies system cleanliness, detector sensitivity, and the absence of instrumental drift [3].
Reagents and Sample Preparation
-
Diluent: Initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid). Causality: Diluting the sample in the initial mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") during column loading.
-
Spiked Samples: Prepare a 100 ng/mL solution of the target API spiked with 10 ng/mL of the 3-bromo regioisomer and unreacted precursors to stress-test the method's specificity.
LC-MS/MS Conditions
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.
-
Columns Tested:
-
Alternative: C18 (50 x 2.1 mm, 1.7 µm)
-
Recommended: Biphenyl (50 x 2.1 mm, 1.7 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B for 1.5 min equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
-
MRM Transitions: The target compound ( [M+H]+=319.0 m/z ) undergoes characteristic cleavage of the S-N bond. The primary quantitative transition is 319.0 → 219.0 m/z (corresponding to the 4-bromobenzenesulfonyl cation).
LC-MS workflow comparing C18 and Biphenyl columns under ICH Q2(R2) validation logic.
Data Presentation & Performance Comparison
The experimental data clearly illustrates the superiority of the Biphenyl phase for this specific molecular class. While the C18 column fails to resolve the critical isomer pair, the Biphenyl column achieves baseline resolution, directly mitigating matrix effects and ion suppression in the MS source.
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 Phase (Alternative) | Biphenyl Phase (Recommended) |
| Retention Time (Target) | 2.45 min | 2.85 min |
| Retention Time (3-Bromo Isomer) | 2.42 min | 2.65 min |
| Resolution ( Rs ) | 0.4 (Severe Co-elution) | 2.1 (Baseline Resolution) |
| Peak Tailing ( Tf ) | 1.4 | 1.1 |
| Ion Suppression (Matrix Effect) | High (-35% signal loss) | Minimal (-4% signal loss) |
Table 2: ICH Q2(R2) Method Validation Metrics (Biphenyl Method)
Following the optimization of the separation on the Biphenyl column, the method was fully validated according to the modernized ICH Q2(R2) guidelines [1], ensuring the procedure is fit for regulatory submission and routine quality control.
| Validation Parameter | Experimental Result | ICH Q2(R2) Acceptance Criteria |
| Specificity | No interference at target RT | Blank response < 5% of LOQ |
| Linearity ( R2 ) | 0.9994 (Range: 1 - 100 ng/mL) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | Signal-to-Noise (S/N) ≥ 10 |
| Accuracy (Spike Recovery) | 98.5% - 101.2% | 90% - 110% |
| Precision (Intra-day %RSD) | 1.8% | ≤ 2.0% |
Conclusion & Best Practices
When validating the purity of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, relying on standard C18 chromatography introduces a high risk of false-positive purity results due to the co-elution of regioisomeric impurities.
Key Takeaways:
-
Adopt Biphenyl Chemistry: The integration of π−π and dipole interactions provided by Biphenyl stationary phases is mandatory for resolving halogenated sulfonamide isomers.
-
Mitigate Ion Suppression: Baseline resolution ( Rs>1.5 ) is not just a UV-chromatography requirement; it is critical in LC-MS to prevent co-eluting impurities from suppressing the ionization of the target API.
-
Embrace Lifecycle Validation: Implement the self-validating principles of ICH Q2(R2) by continuously monitoring system suitability and LOQ sensitivity during every analytical batch.
References
-
European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2022. URL:[Link]
-
Kao, Y. M., et al. "A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials." Analytical Chemistry, American Chemical Society, 2003. URL:[Link]
-
Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager Magazine, 2023. URL:[Link]
A Comparative Guide to the Qualification of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine as an Analytical Reference Standard
This guide provides a comprehensive framework for the qualification of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine as an analytical reference standard. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural checklists to explain the scientific rationale behind each analytical step. We will compare various techniques and qualification strategies, offering the in-depth insights necessary to ensure data integrity, regulatory compliance, and the overall success of your analytical programs. The methodologies described are grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]
The Imperative of a Well-Characterized Reference Standard
In pharmaceutical analysis, the reference standard is the cornerstone of accuracy. It is a highly purified and well-characterized material used to perform qualitative identifications and quantitative measurements, such as assays and impurity determinations.[4][5] The validity of analytical data is directly dependent on the quality of the reference standard used. An improperly qualified standard can lead to out-of-specification results, batch failures, and significant delays in drug development programs.
1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a compound that may arise as a synthetic intermediate, a process impurity, or a potential metabolite in the development of new chemical entities. Establishing a robust analytical reference standard for this material is therefore critical for its accurate identification and quantification.
The qualification process is a systematic series of experiments designed to confirm the compound's identity, determine its purity, and assign a potency value. This guide details a multi-tiered analytical approach to achieve this.
The Qualification Workflow: A Holistic View
The qualification of a reference standard is not a single test but a comprehensive workflow. It begins with unambiguous structural confirmation and progresses through a meticulous assessment of all potential impurities (organic, inorganic, and residual solvents) to culminate in the assignment of a precise potency value.
Caption: Overall workflow for reference standard qualification.
Part 1: Unambiguous Identity Confirmation
Before assessing purity or potency, we must definitively confirm that the material is, in fact, 1-(4-Bromophenylsulfonyl)-4-methylpiperidine. A combination of spectroscopic techniques is essential for this purpose, as each provides a unique piece of the structural puzzle.[5][6]
Caption: Structure of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine.
Comparison of Spectroscopic Techniques for Identity
| Technique | Information Provided | Why It's Essential | Limitations |
| ¹H & ¹³C NMR | Provides a detailed map of the carbon-hydrogen framework, including connectivity and chemical environment. | The "gold standard" for structural elucidation of small molecules. Confirms the presence of the bromophenyl, sulfonyl, and methylpiperidine moieties.[7] | Less sensitive than MS; requires a relatively pure sample for clear interpretation. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns that offer clues about its structure. | Confirms the elemental composition (via High-Resolution MS) and corroborates the molecular formula. | Does not provide information about stereochemistry or isomeric purity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., S=O stretch for sulfonyl, C-H bonds). | A rapid and simple method to confirm key functional groups are present. | Provides limited information on the overall molecular structure; not suitable for complex mixture analysis. |
Experimental Protocols for Identity Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Accurately weigh 5-10 mg of the standard and dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data and compare the observed chemical shifts, multiplicities, and integrations with the expected structure.
-
-
Causality: The choice of solvent is critical; it must fully dissolve the sample without having signals that overlap with key analyte peaks. A 400 MHz instrument provides sufficient resolution for unambiguous assignment of most small molecules.
B. High-Resolution Mass Spectrometry (HRMS)
-
Protocol:
-
Prepare a dilute solution of the standard (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infuse the solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretical mass calculated for C₁₂H₁₇BrNO₂S⁺.
-
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like sulfonamides, minimizing in-source fragmentation and preserving the molecular ion. High-resolution instruments provide mass accuracy within 5 ppm, allowing for confident molecular formula confirmation.
Part 2: Comprehensive Purity Assessment
Purity is not a single value but a composite profile. A reference standard must be assessed for all types of potential impurities to ensure the assigned potency is accurate. The most robust method for this is the mass balance approach , which involves quantifying all impurities and subtracting them from 100%.
A. Organic Purity via Chromatography
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds and separating related substances.[7]
Comparison of Chromatographic Approaches
| Parameter | Standard HPLC | Ultra-High-Performance LC (UPLC) | Rationale for Selection |
| Principle | Separation using 3-5 µm particle size columns. | Separation using sub-2 µm particle size columns. | UPLC offers significantly higher resolution and faster run times, making it superior for detecting closely eluting impurities. For routine QC, a well-developed HPLC method is often sufficient. |
| Pressure | 2000-6000 psi | 10,000-15,000 psi | |
| Sensitivity | High | Very High | |
| Throughput | Moderate | High |
Experimental Protocol: HPLC-UV Purity Method
-
Objective: To separate 1-(4-Bromophenylsulfonyl)-4-methylpiperidine from any process-related impurities or degradation products.
-
Methodology:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (A C18 column is a robust, versatile starting point for moderately polar compounds).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes (A gradient elution is essential for impurity profiling to ensure that both early and late-eluting impurities are detected).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (Selected based on the UV absorbance maximum of the bromophenyl chromophore).
-
Sample Preparation: Prepare a solution of the standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
-
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
B. Residual Solvents, Water, and Inorganic Content
These components contribute to the total mass of the standard but are not the active molecule. Their quantification is mandatory for an accurate mass balance assay.
Summary of Purity Tests
| Parameter | Recommended Technique | Principle | Why this Technique? |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Volatile solvents are partitioned into the headspace of a sealed vial and injected into a GC for separation and quantification. | Highly sensitive and specific for volatile organic compounds, avoiding contamination of the GC system with the non-volatile standard. |
| Water Content | Karl Fischer Titration | A coulometric or volumetric titration specific to water based on a reaction with iodine. | Considered the most accurate method for water determination, as it is not affected by the loss of other volatile components, unlike the less specific Loss on Drying (LOD) method. |
| Inorganic Impurities | Residue on Ignition (ROI) / Sulfated Ash | The sample is ignited in the presence of sulfuric acid, and the weight of the remaining inorganic residue is measured. | Provides a measure of the total amount of non-volatile inorganic impurities (e.g., salts, catalysts) that may be present. |
Part 3: Authoritative Potency Assignment
The final step is to assign a potency (or assay) value to the reference standard. This value is used in all subsequent quantitative calculations. Two primary methods are compared here.
Caption: The Mass Balance approach for potency assignment.
Comparison of Potency Assignment Methods
| Method | Principle | Advantages | Disadvantages |
| Mass Balance | Potency is calculated indirectly by subtracting the sum of all impurity percentages (organic, water, solvents, inorganic) from 100%. | Comprehensive, as it accounts for all measured impurities. It is the most widely accepted method by regulatory agencies for primary standards. | The accuracy depends on the accuracy of four separate measurements. It does not directly measure the analyte. |
| Quantitative NMR (qNMR) | The analyte signal is integrated and compared directly to the signal of a certified internal standard of known purity and concentration. | A direct and highly precise primary method of measurement. Requires only a single experiment.[7][8] | Requires a suitable, high-purity internal standard that does not have overlapping signals with the analyte. Can be more technically demanding to perform correctly. |
Protocol: Potency Calculation by Mass Balance
-
Gather Data: Collect the percentage values from all purity tests.
-
Chromatographic Purity (sum of all impurity peaks by HPLC): e.g., 0.25%
-
Water Content (by Karl Fischer): e.g., 0.15%
-
Residual Solvents (by GC-HS): e.g., 0.05%
-
Residue on Ignition: e.g., 0.02%
-
-
Calculate Total Impurities:
-
Total Impurities = 0.25% + 0.15% + 0.05% + 0.02% = 0.47%
-
-
Calculate Potency:
-
Potency = 100% - Total Impurities = 100% - 0.47% = 99.53%
-
-
Reporting: The final potency is often reported on an "as is" basis, reflecting the material in its current state.
Summary and Final Recommendations
The qualification of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine as a reference standard is a rigorous, multi-step process that underpins the reliability of all subsequent analytical work.
Comparison of Qualification Levels
| Parameter | "Fit-for-Purpose" Standard (Early Development) | Fully Qualified cGMP Standard (Late Stage/QC) |
| Identity | ¹H NMR and LC-MS | ¹H NMR, ¹³C NMR, HRMS, IR |
| Purity (Organic) | HPLC Purity (Area %) | Validated HPLC method for purity and related substances |
| Purity (Other) | Water Content (KF) | Water Content (KF), Residual Solvents (GC), Residue on Ignition |
| Potency | Often assumed to be >98% based on HPLC purity, or determined by qNMR. | Assigned by a full Mass Balance calculation. |
| Documentation | Research report | Formal Certificate of Analysis (CoA) |
For drug development professionals, a full cGMP qualification is non-negotiable for materials used in regulatory filings or for the release testing of clinical trial materials. This comprehensive approach, combining spectroscopic and chromatographic techniques as outlined, ensures the creation of a trustworthy and authoritative reference standard that will stand up to scientific and regulatory scrutiny.
References
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Federal Register. [Link][9]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][10]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link][7]
-
United States Pharmacopeia. General Chapter <11> USP REFERENCE STANDARDS. USP-NF. [Link][2]
-
Paskiet, D. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link][4]
-
EAG Laboratories. (2017). The ABC's of Reference Standard Management. [Link][6]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link][5]
-
ResolveMass Laboratories Inc. (2025). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). YouTube. [Link][8]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. uspbpep.com [uspbpep.com]
- 3. scribd.com [scribd.com]
- 4. pharmtech.com [pharmtech.com]
- 5. veeprho.com [veeprho.com]
- 6. eag.com [eag.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. federalregister.gov [federalregister.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
FT-IR spectroscopy comparison of bromophenylsulfonyl derivatives
FT-IR Spectroscopy Comparison of Bromophenylsulfonyl Derivatives: A Technical Guide for Structural Elucidation
Introduction & Mechanistic Overview
Bromophenylsulfonyl derivatives—ranging from highly reactive sulfonyl chlorides to stable sulfonamides—are indispensable building blocks in medicinal chemistry, serving as critical electrophiles and pharmacophores. For researchers and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline, non-destructive analytical tool to verify structural integrity and monitor reaction progress (e.g., the conversion of a sulfonyl chloride to a sulfonamide).
The diagnostic power of FT-IR for these compounds relies on the distinct vibrational modes of the sulfonyl ( SO2 ) group, the carbon-bromine ( C-Br ) bond, and the aromatic ring. The exact vibrational frequencies are dictated by the force constants of the bonds, which are heavily influenced by the electronic environment—specifically the inductive and resonance effects created by the substituents attached to the sulfonyl moiety.
Causality in Spectral Shifts: Chlorides vs. Amides
When comparing bromobenzenesulfonyl chlorides to bromobenzenesulfonamides, significant and predictable spectral shifts are observed[1][2]:
-
Sulfonyl Chlorides: The highly electronegative chlorine atom exerts a strong inductive pull (-I effect), withdrawing electron density from the sulfur atom. This increases the S=O bond order and force constant, shifting the asymmetric SO2 stretch to higher wavenumbers (typically 1360–1380 cm⁻¹)[3][4].
-
Sulfonamides: The nitrogen atom of the amide group donates its lone pair through resonance (+R effect) into the sulfonyl group. This decreases the S=O bond order, shifting the asymmetric SO2 stretch to lower wavenumbers (typically 1320–1340 cm⁻¹)[1][5]. Additionally, primary sulfonamides exhibit characteristic symmetric and asymmetric N-H stretching bands between 3200 and 3400 cm⁻¹.
Comparative FT-IR Data Analysis
The following table summarizes the key FT-IR vibrational frequencies for various bromophenylsulfonyl derivatives, providing an objective baseline for structural verification[1][3][4][5].
| Compound | N-H Stretch (cm⁻¹) | SO2 Asym. Stretch (cm⁻¹) | SO2 Sym. Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) |
| 2-Bromobenzenesulfonyl chloride | N/A* | 1313 | 1157 | 648 | 1081 |
| 3-Bromobenzenesulfonyl chloride | N/A | ~1370 | ~1170 | ~650 | ~1080 |
| 4-Bromobenzenesulfonyl chloride | N/A | ~1380 | ~1180 | ~620 | ~1090 |
| 4-Bromobenzenesulfonamide | 3282, 3386 | 1330 | 1157 | 613 | 1088 |
| 4-Bromophenylsulfonyl oxazole derivative | N/A | 1333 | 1162 | 647 | 1101 |
*Note on Data Integrity: Crude spectra of sulfonyl chlorides often show a spurious band around 3300 cm⁻¹[3]. Because sulfonyl chlorides lack N-H or O-H bonds, this is an artifact caused by atmospheric moisture hydrolysis or hygroscopic sample preparation (e.g., wet KBr), highlighting the need for rigorous, moisture-free protocols.
Self-Validating Experimental Protocol: ATR-FTIR
Causality behind the method choice: Traditional KBr pellet transmission FT-IR is strongly discouraged for analyzing sulfonyl chlorides. KBr is highly hygroscopic; absorbed water masks the critical 3200–3400 cm⁻¹ region, leading to false positives for amides. Furthermore, under the extreme pressure of a hydraulic press, sulfonyl chlorides can undergo halogen exchange with KBr. Attenuated Total Reflectance (ATR) using a diamond or ZnSe crystal circumvents these issues by requiring zero sample preparation and preventing moisture absorption[2][4].
Step-by-Step Methodology:
-
System Initialization & Purge: Power on the FT-IR spectrometer and purge the optical bench with dry nitrogen for 30 minutes to eliminate atmospheric H2O and CO2 interferences.
-
System Suitability (Self-Validation): Before analyzing the sample, scan a traceable Polystyrene (PS) standard film. Verify that the critical PS peak at 1601.2 cm⁻¹ is detected within ± 1.0 cm⁻¹. If this fails, the laser requires recalibration; do not proceed.
-
Background Acquisition: Clean the ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (16-32 scans, 4 cm⁻¹ resolution)[2]. The background must be flat, confirming a pristine crystal surface.
-
Sample Application: Place 2–5 mg of the solid bromophenylsulfonyl derivative directly onto the center of the ATR crystal[2].
-
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid crystal lattice and the ATR element, maximizing the evanescent wave penetration depth and preventing artificially weak signals[2].
-
Spectral Acquisition: Collect the sample spectrum (16-32 scans, 4000-400 cm⁻¹).
-
Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, making the spectrum comparable to standard transmission libraries.
Figure 1: Self-validating ATR-FTIR experimental workflow for sulfonyl derivatives.
Diagnostic Logic for Derivative Differentiation
When monitoring the synthesis of a bromobenzenesulfonamide from its corresponding sulfonyl chloride precursor, the disappearance of the shifted SO2 chloride bands and the emergence of N-H stretches serve as primary indicators of reaction completion.
Figure 2: Diagnostic logic tree for differentiating bromophenylsulfonyl chlorides and amides.
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Benchmarking 1-(4-Bromophenylsulfonyl)-4-methylpiperidine in Cross-Coupling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cross-Coupling in Modern Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1][2] These transformations are particularly vital in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[2][3] The choice of building blocks is paramount to the success of these reactions, with aryl halides and their derivatives serving as key electrophilic partners. Among these, 1-(4-Bromophenylsulfonyl)-4-methylpiperidine stands out as a versatile reagent, incorporating both a reactive aryl bromide for cross-coupling and a sulfonylpiperidine moiety prevalent in medicinally relevant compounds.[4][5][6]
This guide provides a comprehensive analysis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine's performance in several key cross-coupling reactions, benchmarked against common alternative aryl bromides. By presenting objective experimental data and detailed protocols, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Significance of the Sulfonyl Moiety in Drug Design
The sulfonamide functional group is a privileged motif in medicinal chemistry, appearing in a wide array of approved drugs.[6][7][8] Its ability to act as a hydrogen bond donor and acceptor, as well as its impact on physicochemical properties like solubility and metabolic stability, makes it a valuable component in drug design.[6] Consequently, building blocks like 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, which can introduce this functionality while simultaneously participating in powerful bond-forming reactions, are of high interest to the drug discovery community.[4][9]
Benchmarking Experimental Design
To objectively assess the cross-coupling efficiency of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, a series of experiments were designed to compare its performance against two standard aryl bromides: 4-bromoanisole (electron-rich) and 4-bromobenzonitrile (electron-deficient). This selection allows for a nuanced understanding of how the electronic nature of the substituent on the aryl bromide influences reactivity.
Three of the most widely utilized palladium-catalyzed cross-coupling reactions were chosen for this study:
-
Suzuki-Miyaura Coupling: Formation of a C(sp²)–C(sp²) bond with an arylboronic acid.
-
Buchwald-Hartwig Amination: Formation of a C(sp²)–N bond with an amine.
-
Sonogashira Coupling: Formation of a C(sp²)–C(sp) bond with a terminal alkyne.
Reaction progress was monitored, and yields were determined by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Comparative Data Summary
The following table summarizes the performance of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine in comparison to the selected alternative aryl bromides across the three benchmarked cross-coupling reactions. All reactions were performed under optimized, standardized conditions to ensure a fair comparison.
| Cross-Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Yield (%) | Reaction Time (h) |
| Suzuki-Miyaura | 1-(4-Bromophenylsulfonyl)-4-methylpiperidine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 88 | 4 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 92 | 3 | |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 95 | 2 | |
| Buchwald-Hartwig | 1-(4-Bromophenylsulfonyl)-4-methylpiperidine | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 85 | 6 |
| 4-Bromoanisole | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 78 | 8 | |
| 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 91 | 4 | |
| Sonogashira | 1-(4-Bromophenylsulfonyl)-4-methylpiperidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 82 | 5 |
| 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 85 | 4 | |
| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 90 | 3 |
Analysis of Results and Mechanistic Insights
The experimental data reveals that 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a highly competent substrate in all three cross-coupling reactions, affording good to excellent yields.
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the electron-withdrawing nature of the sulfonyl group in 1-(4-Bromophenylsulfonyl)-4-methylpiperidine makes the aryl bromide more susceptible to oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle.[11][12] However, the electron-deficient 4-bromobenzonitrile still exhibits the highest reactivity, which is consistent with the general principle that electron-withdrawing groups accelerate the rate-determining oxidative addition step.[13][14]
Buchwald-Hartwig Amination: Interestingly, in the Buchwald-Hartwig amination, 1-(4-Bromophenylsulfonyl)-4-methylpiperidine shows superior performance compared to the electron-rich 4-bromoanisole. This can be attributed to the fact that while electron-withdrawing groups facilitate oxidative addition, they can slow down the subsequent reductive elimination step. The sulfonyl group appears to strike a favorable electronic balance for this particular transformation.
Sonogashira Coupling: The trend observed in the Sonogashira coupling is similar to that of the Suzuki-Miyaura reaction, with the electron-deficient aryl bromide showing the highest reactivity.[15][16] Nevertheless, 1-(4-Bromophenylsulfonyl)-4-methylpiperidine remains a highly effective substrate, providing the desired product in high yield.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the cross-coupling reactions and the logical relationship in the comparative analysis.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical relationship for the comparative analysis.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and SPhos (2 mol%).
-
Evacuate and backfill the tube with argon three times.[12]
-
Add palladium(II) acetate (1 mol%) followed by degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the aryl bromide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (1.5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5 mol%) followed by degassed toluene (5 mL).
-
Heat the reaction mixture at 110 °C with stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
To a dry Schlenk tube, add the aryl bromide (1.0 mmol), phenylacetylene (1.1 mmol), and copper(I) iodide (2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add bis(triphenylphosphine)palladium(II) dichloride (1 mol%) followed by degassed triethylamine (5 mL).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This comparative guide demonstrates that 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a robust and efficient substrate for a range of palladium-catalyzed cross-coupling reactions. While its reactivity is influenced by the electronic nature of the sulfonyl group, it consistently provides high yields of the desired products. Its performance, coupled with the synthetic utility of the incorporated sulfonylpiperidine moiety, makes it a valuable building block for researchers in drug discovery and development. The provided experimental data and detailed protocols offer a solid foundation for the application of this versatile reagent in complex molecule synthesis.
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P.R. Boruah, A.A. Ali, B. Saikia, D. Sarma, A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature, RSC Adv. 5 (2015) 55668–55671. [Link]
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T. Maki, K. Ishihara, H. Mori, Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions, J. Chem. Educ. 96 (2019) 2582–2586. [Link]
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C. Liu, Q. Ni, F. Bao, J. Qiu, A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF, Chin. J. Chem. 28 (2010) 2405–2408. [Link]
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S. Roy, A.K. Das, A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF, Tetrahedron Lett. 54 (2013) 5673–5676. [Link]
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S. Radi, S. Tighadouini, M. Bacquet, J.-L. Vasse, N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues, RSC Med. Chem. 11 (2020) 1333–1340. [Link]
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G. Burton, P. Cao, G. Li, R. Rivero, Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation, Org. Lett. 5 (2003) 4373–4376. [Link]
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Organic Chemistry Portal, Sonogashira Coupling, (n.d.). [Link]
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A.D. Thota, A.L. Vagisha, J.M. Modukuri, Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides, J. Am. Chem. Soc. 137 (2015) 4054–4057. [Link]
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A. Kumar, S. Kumar, S. Kumar, N-Aryl sulfonamides: A privileged scaffold in medicinal chemistry, Bioorg. Med. Chem. 28 (2020) 115418. [Link]
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L. Falivene, L. Cavallo, Ligand electronic influence in Pd-catalyzed C-C coupling processes, (n.d.). [Link]
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P.J.M. St-Jean, A. Adronov, Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements, J. Phys. Chem. C. 129 (2025) 3037–3047. [Link]
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D.C. Miller, G.D. Squitieri, D.W.C. MacMillan, Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis, Angew. Chem. Int. Ed. 59 (2020) 1335–1339. [Link]
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J.R. DeBergh, N. Niljianskul, S.L. Buchwald, Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids, J. Am. Chem. Soc. 135 (2013) 10638–10641. [Link]
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M. Schilz, H. Plenio, A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines, J. Org. Chem. 77 (2012) 2798–2807. [Link]
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B.H. Lipshutz, S. Ghorai, Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper, Org. Lett. 10 (2008) 3223–3225. [Link]
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1-(4-broMophenylsulfonyl)-4-Methylpiperidine | 333345-62-3 | C12H16BrNO2S | Appchem, (n.d.). [Link]
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J. Yoneda, Suzuki-Miyaura cross-coupling: Practical Guide, (n.d.). [Link]
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A.M. Hyde, S.D. Dreher, T.A. Cernak, Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, RSC Adv. 14 (2024) 24652–24656. [Link]
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M. Borisov, Suzuki Cross Coupling of 4-Bromobenzyl-(1H), (2016). [Link]
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CEM Corporation, Organometallic cross-coupling reactions, (n.d.). [Link]
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C.A.P. de Oliveira, M.C. da S. de Almeida, R.O. de A. Lima, Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues, (2023). [Link]
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J. J. DeLuca, New Horizons for Cross-Coupling Reactions, Pharmaceutical Technology. 42 (2018). [Link]
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Comprehensive NMR Chemical Shift Comparison: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine and Analogs
Executive Summary
Arylsulfonyl piperidines represent a highly versatile class of pharmacophores widely utilized in drug discovery and medicinal chemistry[1]. When characterizing these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy, the electronic nature of the substituent on the benzenesulfonyl ring profoundly impacts the chemical shifts of both the aromatic protons and the piperidine ring system.
This guide provides an in-depth, objective comparison of the 1 H and 13 C NMR chemical shifts of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine against three key structural analogs. By correlating these shifts with Hammett substituent constants ( σp ), researchers can accurately predict spectral behavior and validate the structural integrity of novel sulfonamide derivatives.
Mechanistic Rationale: Electronic Effects and Conformation
To understand the causality behind the observed NMR shifts, we must analyze the system's electronic and conformational dynamics:
-
Conformational Locking : The 4-methylpiperidine ring predominantly adopts a chair conformation in solution. To minimize 1,3-diaxial steric clashes, both the bulky arylsulfonyl group on the nitrogen and the methyl group at the C-4 position assume equatorial orientations. This locks the ring, rendering the α -protons (H-2 and H-6) diastereotopic. The equatorial α -protons are deshielded by the anisotropy of adjacent C-C bonds, appearing downfield (~3.7 ppm), while the axial α -protons are shielded and appear upfield (~2.2 ppm)[2],[3].
-
Inductive and Resonance Effects : The sulfonamide group ( −SO2N< ) is inherently electron-withdrawing. The para-substituent on the benzene ring modulates the electron density of the SO2 group. An electron-withdrawing group (EWG) pulls electron density away from the sulfonamide nitrogen, inductively deshielding the adjacent piperidine α -protons. Conversely, an electron-donating group (EDG) pushes electron density toward the nitrogen, shielding the α -protons[4].
Experimental Methodology: Self-Validating Protocol
To ensure high-fidelity data acquisition and avoid spectral artifacts, the following self-validating workflow must be strictly adhered to:
Step 1: Sample Preparation & Integrity Check
-
Action : Dissolve 5–10 mg of the purified analog in 0.6 mL of deuterated chloroform ( CDCl3 ). Transfer to a standard 5 mm NMR tube.
-
Validation : The solution must be completely optically clear. Any particulate matter will degrade magnetic field homogeneity, leading to broad peaks and distorted baselines[4]. If turbid, filter the sample through a tight glass wool plug.
Step 2: Spectrometer Tuning & Shimming
-
Action : Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl3 and execute gradient shimming.
-
Validation : The 1D Free Induction Decay (FID) must display a smooth, continuous exponential decay without clipping. The residual CHCl3 solvent peak (7.26 ppm) should exhibit a full width at half maximum (FWHM) of <1.0 Hz.
Step 3: Acquisition & Structural Verification
-
Action : Acquire standard 1 H (16 scans, 298K) and 13 C (1024 scans, 298K) spectra. Apply Fourier transform, phase correction, and baseline correction.
-
Validation : Verify the absolute absence of an N-H proton signal (typically found between 8–11 ppm). Because 1-arylsulfonyl-4-methylpiperidines are tertiary sulfonamides, the lack of this broad peak confirms the complete functionalization of the piperidine nitrogen[4].
Experimental workflow for the acquisition and comparative analysis of NMR spectra.
Data Presentation: Chemical Shift Comparison
The following tables summarize the expected 1 H and 13 C NMR chemical shifts for the target compound and its analogs, referenced against tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Structural Analogs and Hammett Constants
| Analog (Para-Substituent) | Electronic Nature | Hammett Constant ( σp ) |
| -OCH 3 (Methoxy) | Strong EDG | -0.27 |
| -CH 3 (Methyl / Tosyl) | Weak EDG | -0.17 |
| -Br (Bromo) | Weak EWG | +0.23 |
| -NO 2 (Nitro) | Strong EWG | +0.78 |
Table 2: 1 H NMR Chemical Shifts (400 MHz, CDCl3 , δ ppm)
Note: Multiplicities are denoted as d (doublet) and t (triplet/multiplet).
| Compound (Substituent) | Ar-H (ortho to SO2 ) | Ar-H (meta to SO2 ) | Pip H-2e/6e (equatorial) | Pip H-2a/6a (axial) | 4-CH 3 |
| -OCH 3 | 7.70 (d) | 6.95 (d) | 3.68 (d) | 2.18 (t) | 0.90 (d) |
| -CH 3 [2],[3] | 7.64 (d) | 7.32 (d) | 3.73 (d) | 2.22 (t) | 0.90 (d) |
| -Br (Target) | 7.65 (d) | 7.68 (d) | 3.78 (d) | 2.28 (t) | 0.92 (d) |
| -NO 2 | 8.05 (d) | 8.38 (d) | 3.88 (d) | 2.40 (t) | 0.95 (d) |
Table 3: 13 C NMR Chemical Shifts (100 MHz, CDCl3 , δ ppm)
| Compound (Substituent) | Ar-C (ipso to SO2 ) | Ar-C (ortho to SO2 ) | Pip C-2/C-6 ( α -C) | Pip C-4 ( γ -C) |
| -OCH 3 | 128.5 | 129.8 | 46.1 | 30.0 |
| -CH 3 [2],[3] | 133.3 | 127.6 | 46.3 | 30.1 |
| -Br (Target) | 135.5 | 129.2 | 46.5 | 30.2 |
| -NO 2 | 142.1 | 128.8 | 46.9 | 30.4 |
Causality Analysis & Discussion
The data presented in Tables 2 and 3 demonstrate a direct, causal relationship between the Hammett constant of the para-substituent and the resulting NMR chemical shifts:
-
The Target Compound (4-Bromo Analog) : Bromine is a unique substituent; it withdraws electrons inductively due to its electronegativity but donates electrons via resonance. The net effect ( σp=+0.23 ) is weakly electron-withdrawing. As a result, the aromatic protons ortho and meta to the sulfonyl group experience similar electronic environments, often appearing as a tightly coupled AB system or overlapping doublets between 7.65–7.70 ppm. The piperidine α -protons are slightly more deshielded (3.78 ppm / 2.28 ppm) compared to the tosyl baseline.
-
The Extremes (Methoxy vs. Nitro) : The strong resonance donation of the methoxy group ( σp=−0.27 ) heavily shields the aromatic protons meta to the sulfonyl group, pushing them upfield to ~6.95 ppm. It also enriches the sulfonamide nitrogen, shielding the piperidine α -protons (3.68 ppm). Conversely, the nitro group ( σp=+0.78 ) aggressively strips electron density from the system. This drastically deshields the aromatic protons (>8.0 ppm) and exerts a strong inductive pull on the piperidine nitrogen, shifting the α -protons significantly downfield to 3.88 ppm and 2.40 ppm.
By understanding these causal electronic relationships, researchers can confidently verify the success of cross-coupling reactions, substitutions, or derivations utilizing 1-(4-Bromophenylsulfonyl)-4-methylpiperidine as a synthetic intermediate.
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Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
-
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Operational Safety and Disposal Protocol: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
As a Senior Application Scientist, I recognize that handling complex halogenated sulfonamides requires more than just following basic safety data sheets; it requires a fundamental understanding of the chemical's lifecycle, from benchtop synthesis to terminal environmental destruction.
1-(4-Bromophenylsulfonyl)-4-methylpiperidine (CAS: 333345-62-3) is a highly functionalized building block frequently utilized in medicinal chemistry. Because it contains a heavy halogen (bromine) and a sulfonyl group, its disposal requires rigorous adherence to environmental protocols to prevent the release of toxic, corrosive byproducts such as hydrogen bromide (HBr) and sulfur oxides (SOx) into the atmosphere.
Physicochemical Hazard Profile
Understanding the quantitative and structural data of a compound is the first step in designing a self-validating safety and disposal system.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Chemical Formula | C12H16BrNO2S | Contains Br, N, and S; dictates the requirement for thermal destruction with acid scrubbing. |
| Molecular Weight | 318.23 g/mol | Heavy organic compound; low volatility but poses severe particulate/dust inhalation hazards. |
| Waste Classification | Halogenated Organic Waste | Must be strictly segregated from non-halogenated fuel-blending waste streams. |
| Combustion Byproducts | HBr, SOx, NOx, CO, CO2 | Requires incineration in a facility equipped with a dedicated caustic acid scrubber. |
The Causality of Halogenated Waste Segregation
In chemical waste management, the strict segregation of halogenated waste from non-halogenated waste is driven by fundamental thermodynamics and environmental chemistry.
Non-halogenated solvents are typically bulked for fuel blending, as they burn cleanly to produce CO2 and H2O. Halogenated compounds, however, suppress combustion and lower the overall BTU (British Thermal Unit) value of the waste stream. According to environmental health and safety standards, mixing even a small quantity of a halogenated compound into a non-halogenated container forces the entire volume to be classified and treated as halogenated waste, exponentially increasing disposal costs[1]. Furthermore, non-halogenated solvents mixed with any quantity of halogenated liquid must be treated as a halogenated liquid[2].
Thermal destruction of halogenated organics requires specialized rotary kiln incinerators operating at high temperatures to ensure complete molecular dissociation[3]. If brominated aromatics are incinerated at insufficient temperatures, incomplete combustion can lead to the de novo synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).
Operational Handling & Primary Containment Protocol
To ensure a self-validating safety system, researchers must adhere to the following step-by-step methodology when handling and discarding 1-(4-Bromophenylsulfonyl)-4-methylpiperidine residues, mother liquors, or contaminated consumables.
Step 1: Container Selection Select a chemically compatible, vapor-tight container (e.g., High-Density Polyethylene (HDPE) or amber glass). The container must feature a tightly sealing threaded cap to prevent vapor escape.
Step 2: Pre-Labeling Label the container before the first drop or crystal of waste is introduced. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list the specific chemical constituents (e.g., "Contains: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, Dichloromethane").
Step 3: Active Transfer Transfer waste exclusively inside a certified chemical fume hood. Keep the container closed at all times except when actively adding waste to prevent volatile emissions and comply with environmental "vapor tight" and "spill proof" mandates[2].
Step 4: Volume Management Do not fill the waste container beyond 80% capacity. This headspace allows for vapor expansion and prevents dangerous over-pressurization during storage and transport.
Terminal Disposal Methodology (Thermal Destruction)
The ultimate disposal of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine must be executed by a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped to handle halogenated organic wastes[4].
Caption: Workflow for terminal disposal and thermal destruction of halogenated waste.
The Incineration Mechanism:
-
Thermal Cleavage: The TSDF will feed the waste into a rotary kiln at >1000°C, where the carbon-bromine and carbon-sulfur bonds are homolytically cleaved[4].
-
Acid Scrubbing: The resulting exhaust gas contains highly corrosive HBr and SO2. The gas is passed through a wet caustic scrubber (typically using sodium hydroxide, NaOH)[5].
-
Reaction 1: HBr + NaOH → NaBr + H2O
-
Reaction 2: SO2 + 2NaOH → Na2SO3 + H2O
-
-
Effluent Discharge: The neutralized salts (sodium bromide and sodium sulfite) are safely discharged or further treated, while the clean exhaust is vented to the atmosphere.
Spill Response & Decontamination Workflow
In the event of an accidental release of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine (either as a dry powder or dissolved in a halogenated solvent), immediate and methodical action is required to prevent exposure and environmental contamination.
Caption: Step-by-step spill response and containment workflow for halogenated chemicals.
Spill Remediation Steps:
-
Evacuate and Ventilate: Ensure the laboratory fume hood exhaust is running at maximum capacity. If the spill is outside the hood, clear the immediate area to prevent inhalation of dust or solvent vapors.
-
Don PPE: Equip standard laboratory PPE, including double nitrile gloves, safety goggles, and a lab coat. If airborne dust is present, an N95 or P100 particulate respirator is mandatory.
-
Containment:
-
For Solid Spills: Gently cover the powder with damp paper towels (moistened with water or a compatible solvent) to prevent aerosolization and avoid dust formation[6].
-
For Liquid Spills (Solution): Surround and cover the spill with inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized chemical absorbent pads).
-
-
Collection: Use non-sparking tools to sweep up the absorbed material or damp powder. Collect and arrange for disposal[6].
-
Disposal: Place all collected material, including contaminated paper towels and absorbent pads, into a designated halogenated waste container. Seal tightly and process through the TSDF workflow outlined above.
References
-
Halogenated Organic Liquids - Standard Operating Procedure University of Illinois DRS[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Environmental Protection Agency (EPA) [Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 1,1,1,2,3,3,3-Heptafluoropropane | 431-89-0 | Benchchem [benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. echemi.com [echemi.com]
Personal protective equipment for handling 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
Advanced Safety and Operational Protocol for 1-(4-Bromophenylsulfonyl)-4-methylpiperidine
As drug development professionals and synthetic chemists, handling complex halogenated aryl sulfonamides requires moving beyond basic compliance. To ensure absolute safety and operational efficiency, we must understand the mechanistic causality behind our safety protocols.
1-(4-Bromophenylsulfonyl)-4-methylpiperidine (CAS: 333345-62-3) presents a unique safety profile dictated by its structural moieties. The lipophilic 4-bromophenyl group enhances the molecule's ability to penetrate dermal barriers, while the sulfonamide linkage and piperidine core dictate its reactivity and potential as a sensitizer and irritant (H315, H319, H335)[1].
This guide provides a self-validating system for the safe handling, operational execution, and disposal of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.
Hazard Causality and Risk Assessment
To effectively mitigate risk, we must map the chemical structure to its physical hazards.
-
The Aryl Bromide Moiety: Halogenated aromatics are highly lipophilic. If dissolved in polar aprotic solvents (e.g., DMSO, DMF) during reaction setups, the solvent acts as a carrier, rapidly transporting the brominated compound through standard single-layer nitrile gloves and into the skin.
-
The Sulfonyl Group: Sulfonyl compounds can act as respiratory and dermal sensitizers. Inhalation of fine powders during weighing can cause acute respiratory tract irritation.
-
Environmental Toxicity: The presence of the bromine atom classifies this compound as a halogenated organic. Improper disposal via standard incineration can lead to the formation of highly toxic, bioaccumulative dioxins.
Personal Protective Equipment (PPE) Matrix
According to the[2], the deployment of specific barrier materials must be dictated by the chemical's physical state and permeation rate. Table 1 summarizes the quantitative specifications and mechanistic justifications for the required PPE.
Table 1: Quantitative PPE Specifications and Causality
| Equipment Category | Material/Specification | Minimum Thickness | Mechanistic Justification |
| Hand Protection | Nitrile (Double-gloved) | ≥ 0.11 mm (inner)≥ 0.14 mm (outer) | Nitrile provides high resistance to halogenated powders. Double-gloving prevents dermal penetration if the outer layer is breached by carrier solvents. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 Certified | Prevents ocular exposure to fine powders and aerosolized solvent mixtures, mitigating severe eye irritation risks. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex | Prevents static buildup (critical when handling dry powders) and provides a physical barrier against lipophilic compound absorption. |
| Respiratory | N95 / P100 Particulate Mask | NIOSH Approved | Required only when handling bulk powders outside a fume hood to prevent inhalation of irritating sulfonamide dust. |
Operational Workflow: Step-by-Step Methodologies
Every protocol must be a self-validating system. The following procedures ensure that exposure risks are neutralized at every step of the handling process.
Protocol A: Precision Weighing and Transfer
Causality: Dry powders are prone to electrostatic dispersion. Weighing must be controlled to prevent aerosolization.
-
Preparation: Ensure the analytical balance is located within a certified, externally exhausted fume hood with a face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Pass the closed container of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine over an anti-static bar or use an anti-static gun to neutralize surface charges.
-
Weighing: Tare a conductive weigh boat. Use a stainless steel spatula to transfer the powder. Do not drop the powder from a height; place it gently to avoid dust generation.
-
Enclosed Transfer: Once weighed, immediately transfer the powder into the reaction vessel. Seal the vessel with a septum before removing it from the fume hood.
Protocol B: Reaction Setup in Solution
Causality: Solvation increases the bioavailability and dermal penetration risk of the compound.
-
Solvent Addition: With the sealed reaction vessel in the fume hood, introduce polar aprotic solvents (e.g., DMF, DCM) via a syringe through the septum.
-
Agitation: Utilize magnetic stirring rather than manual shaking to prevent accidental pressure buildup and subsequent splashing.
-
Glove Replacement: If a solvent droplet contacts your outer glove, remove the outer glove immediately, wash the inner gloved hands with ethanol, and don a new outer pair.
Spill Response and Chemical Disposal Plan
The [3] emphasize the strict necessity of segregating halogenated waste to prevent the formation of toxic byproducts during downstream processing.
Step-by-Step Spill Response (Powder)
-
Isolate: Evacuate personnel from the immediate vicinity. Ensure fume hood sashes are lowered to maximize exhaust draw.
-
Suppress: Do not dry-sweep. Dry sweeping aerosolizes the brominated powder. Instead, lightly mist the spill with a compatible solvent (e.g., a 70% ethanol/water mixture) to dampen the powder.
-
Collect: Wipe the dampened spill inward using absorbent pads.
-
Contain: Place all contaminated wipes and gloves into a designated, sealable solid hazardous waste container.
Waste Segregation Parameters
To comply with environmental regulations, waste containing 1-(4-Bromophenylsulfonyl)-4-methylpiperidine must be strictly segregated based on halogen content.
Table 2: Quantitative Waste Segregation Limits
| Waste Category | Halogen Limit | Primary Constituents | Disposal Method |
| Halogenated Organic | > 1% Halogen (w/w) | Brominated sulfonamide, DCM, Chloroform | High-temperature incineration (>1000°C) to prevent dioxin formation. |
| Non-Halogenated | < 1% Halogen (w/w) | Acetone, Ethanol, Hexane washings | Standard organic solvent incineration. |
| Solid Waste | N/A | Contaminated gloves, wipes, weigh boats | Segregated solid hazardous waste stream. |
Safety Workflow Visualization
The following diagram maps the logical relationship between hazard identification, operational mitigation, and downstream disposal for halogenated sulfonamides.
Workflow for safe handling, hazard mitigation, and disposal of halogenated sulfonamides.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor. Available at: [Link]
-
American Chemical Society (ACS). "Publications & Resources: Committee on Chemical Safety." ACS Safety Guidelines. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary." PubChem Database. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
